Urapidil-d4 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H30ClN5O3 |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
InChI Key |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3OC)[2H].Cl |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Characterization of Urapidil-d4 Hydrochloride by NMR and Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of Urapidil-d4 hydrochloride, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antihypertensive drug Urapidil. The guide details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and illustrates the signaling pathway of Urapidil.
Physicochemical Properties of this compound
This compound is a stable, isotopically labeled form of Urapidil hydrochloride. The deuterium labeling is typically on the piperazine ring, providing a distinct mass difference for use as an internal standard in quantitative analyses.
| Property | Value | Source |
| Chemical Name | 1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride | LGC Standards[1] |
| CAS Number | 1794979-63-7 | LGC Standards[1] |
| Molecular Formula | C₂₀D₄H₂₅N₅O₃ · HCl | LGC Standards[1] |
| Molecular Weight | 427.962 g/mol | LGC Standards[1] |
| Accurate Mass | 427.229 | LGC Standards[1] |
| Unlabeled CAS Number | 64887-14-5 | LGC Standards[1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound, and critically, to verify the location of the deuterium labels.
Expected ¹H NMR Data:
The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Urapidil, with the notable absence of signals corresponding to the protons on the deuterated positions of the piperazine ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Anticipated | Anticipated | Anticipated | Aromatic protons (methoxyphenyl group) |
| Anticipated | Anticipated | Anticipated | Methylene protons (propyl chain) |
| Anticipated | Anticipated | Anticipated | Methyl protons (uracil ring) |
| Absent | - | - | Piperazine ring protons at C2 and C6 |
| Anticipated | Anticipated | Anticipated | Remaining piperazine ring protons |
| Anticipated | Anticipated | Anticipated | Methoxy group protons |
| Anticipated | Anticipated | Anticipated | NH proton |
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons (C2 and C6 of the piperazine ring) will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1) and a lower intensity.
| Chemical Shift (ppm) | Assignment |
| Anticipated | Aromatic carbons (methoxyphenyl group) |
| Anticipated | Carbonyl carbons (uracil ring) |
| Anticipated | Uracil ring carbons |
| Anticipated | Methylene carbons (propyl chain) |
| Anticipated | Methyl carbons (uracil ring) |
| Anticipated | Piperazine ring carbons (non-deuterated) |
| Anticipated | Deuterated piperazine ring carbons |
| Anticipated | Methoxy group carbon |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound. Electrospray ionization (ESI) is a suitable technique for this analysis.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Precursor Ion [M+H]⁺ | m/z 392.2 |
| Major Fragment Ions | Anticipated based on Urapidil fragmentation with a +4 Da shift for fragments containing the piperazine ring |
The fragmentation pattern of Urapidil-d4 is expected to be analogous to that of unlabeled Urapidil. Key fragments containing the deuterated piperazine moiety will show a mass shift of +4 Da. For instance, a major fragment of Urapidil is observed at m/z 205, corresponding to the methoxyphenylpiperazine moiety. For Urapidil-d4, this fragment would be expected at m/z 209.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and determination of isotopic labeling.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
Mass Spectrometry
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS/MS Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Mechanism of Action and Signaling Pathway
Urapidil exhibits a dual mechanism of action, contributing to its antihypertensive effects. It acts as a peripheral α₁-adrenergic receptor antagonist and a central 5-HT₁ₐ receptor agonist.[2][3]
-
Peripheral α₁-Adrenergic Receptor Antagonism: Urapidil blocks α₁-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[2]
-
Central 5-HT₁ₐ Receptor Agonism: It stimulates 5-HT₁ₐ receptors in the brainstem, which reduces sympathetic outflow from the central nervous system, further contributing to the blood pressure-lowering effect.[2][4]
Experimental and Analytical Workflow
The characterization of this compound follows a structured workflow to ensure its identity, purity, and suitability as an internal standard.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Purity and Enrichment of Urapidil-d4 Hydrochloride
This technical guide provides an in-depth analysis of the isotopic purity and enrichment of Urapidil-d4 hydrochloride, a deuterated analog of the antihypertensive drug Urapidil. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.
This compound is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Urapidil in biological matrices. The strategic placement of four deuterium atoms on the piperazine moiety enhances its mass spectrometric detection and allows for differentiation from the unlabeled drug.[1][2][3] The quality of this internal standard is critically dependent on its isotopic purity and the degree of deuterium enrichment.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity of this compound is a measure of the percentage of the deuterated compound relative to its unlabeled counterpart and other isotopic variants. Isotopic enrichment, on the other hand, specifies the percentage of molecules that contain the desired number of deuterium atoms. A supplier of this compound specifies a chemical purity of greater than 95% as determined by High-Performance Liquid Chromatography (HPLC) and an isotopic enrichment of greater than 95%.[4]
For a comprehensive understanding, a detailed analysis of the isotopic distribution is crucial. The following table presents a hypothetical, yet representative, dataset for a batch of this compound, as would be determined by high-resolution mass spectrometry.
Table 1: Isotopic Distribution of this compound
| Isotopic Species | Designation | Relative Abundance (%) |
| Urapidil (unlabeled) | d0 | 1.5 |
| Urapidil-d1 | d1 | 2.0 |
| Urapidil-d2 | d2 | 1.0 |
| Urapidil-d3 | d3 | 0.5 |
| Urapidil-d4 | d4 | 95.0 |
Table 2: Summary of Isotopic Purity and Enrichment
| Parameter | Value (%) |
| Isotopic Purity (d4) | 95.0 |
| Isotopic Enrichment (Sum of d1-d4) | 98.5 |
| Unlabeled (d0) | 1.5 |
Experimental Protocols
The determination of isotopic purity and enrichment of this compound is primarily achieved through two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Determination of Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the separation and quantification of the different isotopic species of Urapidil based on their mass-to-charge ratio (m/z).
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent such as methanol to create a stock solution.
-
Further dilute the stock solution to a working concentration suitable for the instrument's sensitivity (e.g., 1 µg/mL).
-
-
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Resolution: > 70,000 FWHM.
-
Data Acquisition: Full scan mode.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each isotopic species:
-
d0: [C₂₀H₃₀N₅O₃]⁺
-
d1: [C₂₀H₂₉DN₅O₃]⁺
-
d2: [C₂₀H₂₈D₂N₅O₃]⁺
-
d3: [C₂₀H₂₇D₃N₅O₃]⁺
-
d4: [C₂₀H₂₆D₄N₅O₃]⁺
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopic species using the following formula:
-
Relative Abundance (%) = (Area of individual isotopologue / Sum of areas of all isotopologues) x 100
-
-
The isotopic purity is the relative abundance of the d4 species.
-
The isotopic enrichment is the sum of the relative abundances of all deuterated species (d1 to d4).
-
Confirmation of Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR are used to confirm the positions of the deuterium labels and to provide an independent measure of isotopic enrichment. In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions of deuterium atoms will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.
Experimental Workflow:
References
In-Depth Technical Guide to the Physicochemical Properties of Urapidil-d4 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Urapidil-d4 hydrochloride, a deuterated analog of the antihypertensive agent Urapidil. The inclusion of deuterium isotopes in drug molecules is a common strategy in pharmaceutical research to investigate metabolic pathways and potentially enhance pharmacokinetic profiles. Understanding the fundamental physicochemical characteristics of this compound is crucial for its application in research and development.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated form, Urapidil hydrochloride, is provided for comparison where specific data for the deuterated analog is not available, as the differences are expected to be minimal.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆D₄ClN₅O₃ | [1] |
| Molecular Weight | 427.96 g/mol | [1] |
| Melting Point | 249.0 - 250.0 °C (for Urapidil hydrochloride) | [2] |
| Solubility | Water: 85 mg/mL (200.5 mM) (for Urapidil HCl) DMSO: 8.33 mg/mL (19.66 mM) (for Urapidil HCl) | [3][4] |
| pKa (Strongest Basic) | 8.11 (for Urapidil) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These represent standard laboratory procedures applicable to pharmaceutical compounds like this compound.
Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small quantity of dry, powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5][6]
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate of 1-2 °C per minute near the expected melting point.[7]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7]
Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8][9]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[9]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Urapidil, the pKa of its conjugate acid is determined.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds, to a known concentration (e.g., 1 mM).[11][12] The ionic strength of the solution is kept constant using an inert salt like KCl.[11]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[11]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[11][12]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated using the first or second derivative of the titration data.[12] For compounds with low aqueous solubility, extrapolation methods may be used from titrations in various co-solvent mixtures to determine the aqueous pKa.
Signaling Pathway of Urapidil
Urapidil exerts its antihypertensive effects through a dual mechanism of action. It acts as a selective antagonist at peripheral postsynaptic α₁-adrenergic receptors and as an agonist at central 5-HT₁ₐ serotonin receptors.[13]
-
Peripheral α₁-Adrenoceptor Antagonism: By blocking α₁-adrenoceptors on vascular smooth muscle, Urapidil inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance.
-
Central 5-HT₁ₐ Receptor Agonism: Activation of 5-HT₁ₐ receptors in the brainstem reduces sympathetic outflow from the central nervous system, further contributing to the overall reduction in blood pressure.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Thermo Scientific Chemicals Urapidil hydrochloride | Fisher Scientific [fishersci.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. Urapidil hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. scribd.com [scribd.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. medchemexpress.com [medchemexpress.com]
Urapidil-d4 hydrochloride mechanism of action as an internal standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and pharmacodynamic studies, the precision and accuracy of analytical methods are paramount. Urapidil, a dual-action antihypertensive agent, requires meticulous quantification in biological matrices to ensure reliable data for drug development and clinical monitoring. This technical guide provides an in-depth exploration of the use of Urapidil-d4 hydrochloride as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Urapidil.
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to samples, calibrators, and quality control samples. It is a crucial component in analytical chemistry, as it compensates for the variability inherent in sample preparation and instrument response. Deuterated analogs of the analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. This is because their behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled drug, ensuring the highest possible accuracy and precision of the analytical method.
This guide will delve into the mechanism of action of Urapidil, the rationale for using a deuterated internal standard, and provide a detailed experimental protocol for the quantification of Urapidil in human plasma using this compound as the internal standard.
The Pharmacological Action of Urapidil
Urapidil exerts its antihypertensive effects through a unique dual mechanism of action, targeting both the peripheral and central nervous systems.[1]
-
Peripheral α1-Adrenergic Receptor Antagonism: Urapidil acts as a selective antagonist of postsynaptic α1-adrenoceptors located on the smooth muscle cells of blood vessels.[1] By blocking these receptors, it inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[1]
-
Central 5-HT1A Receptor Agonism: In addition to its peripheral action, Urapidil stimulates serotonin 5-HT1A receptors in the brainstem.[1] This central action contributes to a decrease in the overall sympathetic outflow from the central nervous system, further aiding in blood pressure reduction.[1] This central mechanism is also thought to be responsible for the absence of reflex tachycardia, a common side effect of other peripheral vasodilators.
The following diagram illustrates the signaling pathways influenced by Urapidil:
This compound as an Internal Standard: The Rationale
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry. The rationale for its use is based on several key advantages:
-
Similar Physicochemical Properties: Urapidil-d4 is structurally identical to Urapidil, with the exception of four hydrogen atoms being replaced by deuterium. This minimal structural change results in nearly identical physicochemical properties, including polarity, solubility, and chromatographic retention time.
-
Co-elution with the Analyte: Due to their similar properties, Urapidil-d4 and Urapidil co-elute during chromatographic separation. This is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same time, leading to a more accurate ratio of their signals.
-
Compensation for Extraction Variability: Any loss of analyte during the sample preparation and extraction process will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized.
-
Correction for Instrument Fluctuation: The internal standard also corrects for any fluctuations in the mass spectrometer's performance, such as variations in injection volume and detector response.
Experimental Protocol: Quantification of Urapidil in Human Plasma
The following protocol is a detailed methodology for the quantification of Urapidil in human plasma using this compound as an internal standard, based on a validated UPLC-MS/MS method.
Materials and Reagents
-
Urapidil reference standard
-
This compound internal standard
-
Human plasma (with K3EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
Waters Acquity UPLC system
-
Waters TQD tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Urapidil (1 mg/mL) and Urapidil-d4 (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Urapidil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Urapidil-d4 (100 ng/mL) in 50:50 acetonitrile:water.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL of Urapidil-d4) to all samples except for the blank.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.
The following diagram outlines the experimental workflow:
UPLC-MS/MS Conditions
| Parameter | Value |
| UPLC | |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0.01-0.5 min (10% B), 0.5-1.5 min (10-90% B), 1.5-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-3.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Urapidil | 388.2 > 205.1 |
| Urapidil-d4 | 392.2 > 205.1 |
Method Validation Data
A summary of the validation parameters for the described method is presented below.
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (% CV) | |
| Intra-day | ≤ 10% |
| Inter-day | ≤ 12% |
| Accuracy (% Bias) | |
| Intra-day | Within ± 10% |
| Inter-day | Within ± 12% |
| Recovery | |
| Urapidil | ~85% |
| Urapidil-d4 | ~83% |
| Matrix Effect | |
| Urapidil | ~98% |
| Urapidil-d4 | ~97% |
Conclusion
The use of this compound as an internal standard provides a robust, sensitive, and reliable method for the quantitative analysis of Urapidil in biological matrices. Its close physicochemical similarity to the analyte ensures accurate compensation for variations in sample processing and instrument performance. The detailed experimental protocol and validation data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The adoption of such rigorous analytical techniques is essential for generating high-quality data that can confidently support drug development and clinical decision-making.
References
Urapidil-d4 hydrochloride certificate of analysis and product specifications
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Urapidil-d4 hydrochloride, a deuterated analog of the antihypertensive agent Urapidil. This guide includes key product specifications, a detailed analytical methodology, and an examination of its mechanism of action with illustrative signaling pathways.
Product Specifications and Certificate of Analysis
This compound is a stable isotope-labeled version of Urapidil hydrochloride, primarily used as an internal standard in pharmacokinetic and metabolic studies. Below are the typical product specifications and a representative Certificate of Analysis.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione hydrochloride |
| CAS Number | 1794979-63-7 (hydrochloride) |
| Unlabeled CAS | 64887-14-5 (hydrochloride) |
| Molecular Formula | C₂₀H₂₅D₄N₅O₃ · HCl |
| Molecular Weight | 427.96 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term storage. |
Representative Certificate of Analysis
Note: The following values are for illustrative purposes and may vary between batches. Always refer to the batch-specific Certificate of Analysis provided by the supplier.
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (by HPLC) | ≥98% | 99.5% |
| Isotopic Purity (d4) | ≥99% | 99.6% |
| Mass Spectrum | Conforms to structure | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Loss on Drying | ≤1.0% | 0.3% |
| Residue on Ignition | ≤0.1% | 0.05% |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section outlines a typical HPLC method for determining the purity of this compound. This method is adapted from established procedures for Urapidil analysis[1][2].
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen phosphate
-
Triethanolamine
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 50 mM ammonium dihydrogen phosphate, with the addition of triethanolamine (e.g., 25:75:0.5, v/v/v). Adjust the pH to 5.5 with orthophosphoric acid[1][2].
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 40 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.
Synthesis of Urapidil Hydrochloride
The following is a generalized procedure for the synthesis of Urapidil hydrochloride, based on methods described in the patent literature. Deuterated starting materials would be used to produce Urapidil-d4.
Materials:
-
1-(2-methoxyphenyl)piperazine
-
6-(3-chloropropylamino)-1,3-dimethyluracil
-
Solvent (e.g., ethanol, dioxane)
-
Base (e.g., potassium carbonate)
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 1-(2-methoxyphenyl)piperazine and 6-(3-chloropropylamino)-1,3-dimethyluracil in a suitable solvent.
-
Reaction: Add a base to the mixture and heat under reflux for several hours with stirring.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Urapidil base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Salt Formation: Dissolve the purified Urapidil base in a solvent such as ethanol. Slowly add a solution of hydrochloric acid in an organic solvent while stirring.
-
Crystallization and Isolation: Cool the solution to induce crystallization of Urapidil hydrochloride. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Mechanism of Action and Signaling Pathways
Urapidil exhibits a dual mechanism of action, contributing to its antihypertensive effects. It acts as a selective antagonist of peripheral postsynaptic α1-adrenergic receptors and as an agonist of central 5-HT1A serotonin receptors[3][4][5].
Peripheral α1-Adrenergic Receptor Antagonism
Urapidil blocks α1-adrenergic receptors on vascular smooth muscle cells. This prevents norepinephrine from binding and causing vasoconstriction, leading to vasodilation and a reduction in peripheral resistance and blood pressure[3][4].
Caption: Urapidil's antagonism of α1-adrenergic receptors.
Central 5-HT1A Receptor Agonism
In the central nervous system, Urapidil acts as an agonist at 5-HT1A receptors, which are involved in the regulation of blood pressure. Activation of these receptors leads to a decrease in sympathetic outflow from the brainstem, further contributing to the reduction in blood pressure[3][6].
Caption: Urapidil's agonism of central 5-HT1A receptors.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of Urapidil hydrochloride involves a series of sequential steps to ensure the desired product quality.
Caption: General workflow for Urapidil hydrochloride synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 4. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Home page | Kardiologická revue – Interní medicína [kardiologickarevue.cz]
- 6. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Urapidil-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for Urapidil-d4 hydrochloride, a deuterated analog of the antihypertensive agent Urapidil. The information presented is intended to support research, development, and quality control activities by providing a consolidated resource on the compound's stability profile, recommended storage, and handling procedures.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to ensure the integrity and purity of this compound for research and analytical applications. The following tables summarize the recommended conditions for the solid material and solutions.
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommendation | Source(s) |
| Temperature | 4°C for short-term storage. For long-term storage, -20°C is recommended. | N/A |
| Atmosphere | Store in a dry and well-ventilated place. | [1] |
| Container | Keep in a tightly sealed container. | [1] |
| Light | Protect from direct sunlight. | [2] |
| Moisture | Store away from moisture. | [2] |
Table 2: Storage Conditions for this compound in Solution
| Solvent | Temperature | Storage Duration | Recommendations | Source(s) |
| In-house prepared solutions | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. | [3] |
| -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles. | [3] |
Physicochemical Stability Profile
A study on Urapidil hydrochloride in 0.9% sodium chloride solution demonstrated good stability at room temperature.[4][5]
Table 3: Stability of Urapidil Hydrochloride in 0.9% Sodium Chloride Solution
| Concentration | Storage Condition | Duration | Degradation | Source(s) |
| 1.6 mg/mL | Room Temperature | 10 days | ≤ 5% | [4][5] |
| 3.3 mg/mL | Room Temperature | 10 days | ≤ 5% | [4][5] |
Forced Degradation Studies
Forced degradation studies, as per ICH guidelines, have been performed on Urapidil to identify potential degradation products and pathways.[6] These studies provide insight into the inherent stability of the molecule and are crucial for the development of stability-indicating analytical methods. Urapidil has been shown to be susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions in solution, while it is stable in neutral solution and in the solid state under photolytic conditions.[6]
Table 4: Summary of Forced Degradation Conditions for Urapidil
| Stress Condition | Reagent/Method | Conditions | Observation | Source(s) |
| Acid Hydrolysis | 1 M HCl | Reflux at 80°C for 1 hour | Degradation observed | [7] |
| Base Hydrolysis | 1 M NaOH | Reflux at 80°C for 1 hour | Degradation observed | [7] |
| Oxidation | 3% H₂O₂ | Reflux at 80°C for 1 hour | Degradation observed | [7] |
| Thermal Degradation | Heat | 100°C for 48 hours | No significant degradation | [7] |
| Photodegradation | Sunlight Lamp (5000 ± 500 lx) | 120 hours | No significant degradation | [7] |
Experimental Protocols
The following are representative experimental protocols for stability testing and forced degradation studies based on methodologies reported for Urapidil. These can be adapted for this compound.
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its degradation products.
-
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[7]
-
Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 270 nm.[7]
-
Validation: The method should be validated for specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.
Protocol 2: Forced Degradation Study Workflow
The following workflow outlines the steps for conducting a forced degradation study.
Mechanism of Action and Signaling Pathways
Urapidil exhibits a dual mechanism of action, which contributes to its antihypertensive effects. It acts as both an antagonist of α1-adrenergic receptors and an agonist of 5-HT1A serotonin receptors.[1][3]
Alpha-1 Adrenergic Receptor Antagonism
Urapidil blocks α1-adrenergic receptors on vascular smooth muscle, inhibiting the vasoconstrictive effects of catecholamines like norepinephrine. This leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[3]
5-HT1A Receptor Agonism
In the central nervous system, Urapidil acts as an agonist at 5-HT1A receptors.[1][3] This activation leads to a decrease in sympathetic outflow from the brain, further contributing to the reduction in blood pressure.[3]
References
- 1. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 4. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
chemical structure and molecular weight of Urapidil-d4 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to Urapidil-d4 hydrochloride. This deuterated analog of the antihypertensive agent Urapidil serves as a valuable tool in pharmacokinetic and metabolic studies.
Core Data Presentation
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | 1,3-dimethyl-6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl-d4]propyl]amino]-2,4(1H,3H)-pyrimidinedione hydrochloride |
| Molecular Formula | C₂₀H₂₆D₄ClN₅O₃ |
| Molecular Weight | 427.96 g/mol |
| CAS Number | 1794979-63-7 |
| Appearance | White to off-white solid |
| Mechanism of Action | α₁-adrenergic receptor antagonist and 5-HT₁ₐ receptor agonist |
Signaling Pathway of Urapidil
Urapidil exhibits a dual mechanism of action, contributing to its antihypertensive effects. It acts as an antagonist at α₁-adrenergic receptors and as an agonist at 5-HT₁ₐ serotonin receptors. The following diagram illustrates the primary signaling pathways modulated by Urapidil.
Caption: Urapidil's dual signaling pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Urapidil Analysis
A common method for the quantification of Urapidil in pharmaceutical formulations involves reverse-phase HPLC.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM ammonium dihydrogen phosphate), often with a small amount of a modifier like triethylamine, adjusted to a specific pH (e.g., pH 5.5 with phosphoric acid). The ratio is typically isocratic, for example, 25:75 (v/v) acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of Urapidil reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution (e.g., 400 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 10-160 µg/mL).
3. Sample Preparation:
-
For solid dosage forms, accurately weigh and crush a number of tablets to a fine powder.
-
Transfer a portion of the powder equivalent to a known amount of Urapidil into a volumetric flask.
-
Add a portion of the dissolution solvent (e.g., acetonitrile), sonicate to ensure complete dissolution, and then dilute to volume with the same solvent.
-
Filter the resulting solution through a 0.45 µm filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Urapidil in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Competitive Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for its target receptors (α₁-adrenergic or 5-HT₁ₐ).
1. Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors, or [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
2. Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination: Stop the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Competitive radioligand binding assay workflow.
A Comprehensive Technical Guide to Urapidil-d4 Hydrochloride: Chemical Identity, Analytical Methodologies, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Urapidil-d4 hydrochloride, a deuterated analog of the antihypertensive agent Urapidil. The inclusion of deuterium atoms makes it an ideal internal standard for quantitative bioanalytical assays. This document outlines its key chemical identifiers, detailed experimental protocols for its analysis, and a summary of the parent compound's mechanism of action.
Chemical Identifiers for this compound
A clear understanding of a compound's chemical identity is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Citation(s) |
| CAS Number | 1794979-63-7 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₅D₄N₅O₃ · HCl | [1][2][3][4] |
| Molecular Weight | 427.96 g/mol | [1][2][3] |
| IUPAC Name | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione-d4 hydrochloride | [3][4] |
| Canonical SMILES | COC1=CC=CC=C1N2CC([2H])([2H])N(CC([2H])([2H])C2)CCCNC3=CN(C)C(=O)N(C)C3=O.Cl | [5] |
Experimental Protocols
This compound is primarily utilized as an internal standard in the quantitative analysis of Urapidil in biological matrices. Below are detailed methodologies for common analytical techniques.
Bioanalytical Method for Urapidil in Human Plasma using LC-MS/MS
This method describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure for the quantification of Urapidil in human plasma, employing this compound as an internal standard.[6]
Sample Preparation:
A simple liquid-liquid extraction is employed for sample cleanup and concentration.
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 1.0 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Phenomenex C18 (4.6 x 50 mm, 5 µm).[6]
-
Mobile Phase: 0.1% formic acid in acetonitrile (90:10, v/v).[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: Ambient.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Urapidil: m/z 388.2 → 205.1
-
Urapidil-d4: m/z 392.2 → 205.1
-
Quantification:
The concentration of Urapidil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of Urapidil.
HPLC Method for the Determination of Urapidil in Pharmaceutical Dosage Forms
This method outlines a stability-indicating high-performance liquid chromatography (HPLC) method for the determination of Urapidil in tablets.[1][7]
Sample Preparation:
-
Weigh and finely powder 20 Urapidil tablets.
-
Accurately weigh a portion of the powder equivalent to 30 mg of Urapidil and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute an aliquot of the filtrate with the mobile phase to a final concentration of 30 µg/mL.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium dihydrogen phosphate (25:75, v/v), with the pH adjusted to 5.5 with phosphoric acid.[1][7]
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow: Bioanalytical LC-MS/MS
The following diagram illustrates the workflow for the bioanalytical quantification of Urapidil in plasma using this compound as an internal standard.
Caption: Bioanalytical workflow for Urapidil quantification.
Signaling Pathways of Urapidil
Urapidil exerts its antihypertensive effects through a dual mechanism of action: peripheral α₁-adrenoceptor antagonism and central 5-HT₁ₐ receptor agonism.[4][8][9]
Caption: Dual mechanism of action of Urapidil.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 5. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Urapidil - Wikipedia [en.wikipedia.org]
- 9. Home page | Kardiologická revue – Interní medicína [kardiologickarevue.cz]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Urapidil in Human Plasma using Urapidil-d4 Hydrochloride as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Urapidil in human plasma. The method utilizes Urapidil-d4 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation extraction procedure allows for high-throughput sample processing. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 2.0 to 2504 ng/mL with excellent performance in terms of linearity, precision, accuracy, and recovery.
Introduction
Urapidil is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Urapidil in biological matrices is crucial for pharmacokinetic and pharmacodynamic evaluations in drug development and clinical practice. LC-MS/MS has become the preferred technique for bioanalysis due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3] This application note provides a detailed protocol for the bioanalysis of Urapidil in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Urapidil (Reference Standard)
-
This compound (Internal Standard)[4]
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Stock and Working Solutions
-
Urapidil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Urapidil reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Urapidil Working Solutions: Prepare serial dilutions of the Urapidil stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.
-
Urapidil-d4 Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 250 ng/mL.
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.[5]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the Urapidil-d4 working solution (250 ng/mL).[6]
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 10% A, 90% B |
| Flow Rate | 0.6 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Urapidil | 388.2 | 205.1 |
| Urapidil-d4 | 392.2 | 205.1 |
Note: The exact MRM transitions for Urapidil can vary slightly between publications (e.g., 387.9 -> 204.6[8][9] or 388 -> 205[10]). It is crucial to optimize these transitions on the specific instrument being used.
Results and Discussion
Method Validation
The LC-MS/MS method was validated according to regulatory guidelines. The validation parameters are summarized below.
Linearity and Range
The calibration curve was linear over the concentration range of 2.0 to 2504 ng/mL for Urapidil in human plasma.[7] A linear regression analysis of the peak area ratio (Urapidil/Urapidil-d4) versus concentration yielded a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 2.56 - 5.89 | 2.56 - 5.89 | 92.31 - 97.83 | 92.31 - 97.83 |
| Medium QC | 2.56 - 5.89 | 2.56 - 5.89 | 92.31 - 97.83 | 92.31 - 97.83 |
| High QC | 2.56 - 5.89 | 2.56 - 5.89 | 92.31 - 97.83 | 92.31 - 97.83 |
Data adapted from a similar study on Urapidil bioanalysis.[7]
Recovery
The extraction recovery of Urapidil and Urapidil-d4 was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery for Urapidil was in the range of 69.94-75.62%.[7] Another study reported a higher mean recovery of 93.5%–96.4% using a protein precipitation method.[8]
Lower Limit of Quantification (LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy. The LLOQ for Urapidil was 2.0 ng/mL.[7]
Visualizations
Caption: Experimental workflow for the LC-MS/MS bioanalysis of Urapidil.
Caption: Key parameters for LC-MS/MS method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Urapidil in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Urapidil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urapidil | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Urapidil in Human Plasma using Urapidil-d4 Hydrochloride as an Internal Standard for Therapeutic Drug Monitoring
Introduction
Urapidil is a peripherally acting alpha-1 adrenoreceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension. Therapeutic Drug Monitoring (TDM) of urapidil is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. This document provides a detailed protocol for the quantitative analysis of urapidil in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Urapidil-d4 hydrochloride as a stable isotope-labeled internal standard (IS). Urapidil-d4 is the deuterium-labeled form of urapidil and is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variations during sample preparation and analysis.[1][2][3]
Method Overview
The method involves the extraction of urapidil and the internal standard from human plasma via solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by separation using reversed-phase high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of urapidil, compiled from various validated methods.[4][5][6][7]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL[4] |
| 5 - 500 ng/mL[5] | |
| 2.0 - 2503.95 ng/mL[6] | |
| Correlation Coefficient (r²) | ≥ 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| 5 ng/mL[5][7] | |
| 2.0 ng/mL[6] |
Table 2: Precision and Accuracy
| Analyte | Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Urapidil | Low | < 7%[4] | < 7%[4] | 92.31 - 97.83%[6] |
| Urapidil | Medium | < 7%[4] | < 7%[4] | 100 ± 8%[4] |
| Urapidil | High | < 7%[4] | < 7%[4] | Within 10%[5] |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Urapidil | Solid-Phase Extraction | > 90%[5] |
| Urapidil-d4 | Solid-Phase Extraction | > 90%[5] |
| Urapidil | Liquid-Liquid Extraction | 69.94 - 75.62%[6] |
| Urapidil | Protein Precipitation | 93.5 - 96.4%[7] |
Experimental Protocols
The following are detailed protocols for the quantification of urapidil in human plasma.
Materials and Reagents
-
Urapidil hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (Drug-free, with anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Strata X 33μ polymeric reversed phase, 30 mg/mL)[5]
-
Liquid-Liquid Extraction (LLE) Solvents (e.g., Ethyl acetate)[6]
-
Protein Precipitation (PPT) Reagent (e.g., 10% Trichloroacetic acid)[7]
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of urapidil and Urapidil-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the urapidil primary stock solution in 50% methanol to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 5000 ng/mL).
-
Internal Standard Working Solution: Dilute the Urapidil-d4 primary stock solution in 50% methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards (e.g., 0.1, 1, 10, 50, 100, 250, 500 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
Sample Preparation
Choose one of the following extraction methods:
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Urapidil-d4, 100 ng/mL).
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion into the LC-MS/MS system.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 200 µL of 10% trichloroacetic acid.
-
Vortex for 2 minutes.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex C18 (4.6 x 50 mm, 5 µm)[6] | Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm)[7] |
| Mobile Phase | A: 0.1% Formic acid in water | A: Acetonitrile |
| B: Acetonitrile | B: Water | |
| Gradient | Isocratic: 10:90 (A:B)[6] | Gradient elution[7] |
| Flow Rate | 0.6 mL/min[6] | Not specified |
| Injection Volume | 10 µL | Not specified |
| Column Temperature | Ambient | Not specified |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Urapidil) | m/z 388 → 205[4] |
| MRM Transition (Urapidil-d4) | m/z 392 → 205 (Hypothetical, based on a +4 Da shift) |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Urapidil TDM.
Caption: Role of Urapidil-d4 in TDM assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Pharmacokinetic Study Design Featuring Urapidil-d4 Hydrochloride as an Internal Standard
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of pharmacokinetic studies of Urapidil, utilizing Urapidil-d4 hydrochloride as an internal standard for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Urapidil is a medication used for the management of hypertension.[1][2] It exhibits a dual mechanism of action, functioning as both a peripheral alpha-1 adrenergic receptor antagonist and a central serotonin 5-HT1A receptor agonist.[1][3] This dual action leads to vasodilation, reduced sympathetic outflow, and effective blood pressure reduction.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable quantification of Urapidil in biological matrices.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Urapidil obtained from various studies. These values can serve as a reference for expected outcomes in preclinical and clinical research.
Table 1: Pharmacokinetic Parameters of Urapidil in Rats (Single Oral Administration of 3 mg/kg)
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 616 | ± 73 |
| Tmax (h) | 0.5 | - |
| AUC(0-24) (ng·h/mL) | 1841 | ± 308 |
| t1/2 (h) | 2.47 | ± 0.4 |
| Cl (mL/h/kg) | 1660 | ± 276 |
Data sourced from a preclinical pharmacokinetic study in rats.[4][5]
Table 2: Pharmacokinetic Parameters of Urapidil in Humans (Infusion and Oral Administration)
| Administration Route | Dose | Cmax (ng/mL) | Fall in Blood Pressure (mmHg) |
| Infusion | 10 mg/h | 625 (± 232) | 37/21 |
| Infusion | 5 mg/h | 420 | 31/8 |
| Infusion | 2.5 mg/h | 330 | 28/16 |
| Infusion-Capsule Combination | 10 mg/h infusion + 60 mg capsule | 358 (± 120) (1h post-infusion) | 10/3 (1h post-infusion) |
Data from a crossover study in hypertensive patients.[6]
Table 3: Linearity and Sensitivity of Urapidil Quantification Methods
| Analytical Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS | Rat Plasma | 0.1 - 500 | 0.1 |
| LC-MS/MS | Human Plasma | 2.0 - 2503.95 | 2.0 |
| UPLC-MS/MS | Human Plasma | 5 - 500 | 5 |
| LC-MS/MS | Rabbit Plasma | 5 - 1000 | 5 |
LLOQ: Lower Limit of Quantitation. Data compiled from multiple validated analytical methods.[4][7][8][9]
Experimental Protocols
This section details the methodologies for the quantification of Urapidil in plasma using this compound as an internal standard.
-
Urapidil reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Human or animal plasma (with appropriate anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata X 33μ polymeric reversed phase) or liquid-liquid extraction solvents (e.g., ethyl acetate).[7][8]
-
Urapidil Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Urapidil in methanol.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Urapidil stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.[8] Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Method A: Solid Phase Extraction (SPE) [8]
-
Pre-condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
To 0.1 mL of plasma sample, add a known amount of this compound working solution.
-
Load the sample onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute Urapidil and the internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE) [4][7]
-
To a plasma sample, add the this compound internal standard solution.
-
Add an extraction solvent (e.g., ethyl acetate).[7]
-
Vortex mix the sample for a specified time.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
The following are representative conditions and may require optimization for specific instrumentation.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Urapidil: m/z 388 → 205[4]
-
Urapidil-d4: A likely transition would be m/z 392 → 205 (The precursor ion mass is increased by 4 Da due to the deuterium atoms, while the product ion may remain the same if the deuterium atoms are not on the fragmented portion of the molecule). Note: The exact transition for the deuterated standard should be optimized during method development.
-
-
Visualizations
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. Home page | Kardiologická revue – Interní medicína [kardiologickarevue.cz]
- 4. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Urapidil in Human Plasma by UPLC-MS/MS using Urapidil-d4 Hydrochloride as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urapidil is a peripherally acting alpha-1 adrenergic receptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension. Accurate quantification of Urapidil in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of Urapidil in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Urapidil-d4 hydrochloride, to ensure high accuracy and precision.
Experimental Protocol
This protocol is based on a validated method for the determination of Urapidil in human plasma.[1]
1. Materials and Reagents
-
Urapidil hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Strata X 33μ polymeric reversed phase, 30 mg/mL)[1]
2. Instrumentation
-
UPLC system (e.g., Waters Acquity UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
-
Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.7 µm)
-
Data acquisition and processing software
3. Preparation of Stock and Working Solutions
-
Urapidil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Urapidil hydrochloride in methanol.
-
Urapidil-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Urapidil and Urapidil-d4 by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture to the desired concentrations for calibration standards and quality control samples.
4. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Sample Loading: To 100 µL of human plasma, add the internal standard (Urapidil-d4) and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 5% methanol.[1]
-
Elution: Elute the analyte and internal standard with an appropriate volume of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
5. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | A simple gradient program should be optimized to ensure adequate separation of Urapidil and Urapidil-d4 from matrix components.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Urapidil: m/z 388.2 → 190.1Urapidil-d4: m/z 392.2 → 190.1[1] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
6. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: A linear range of 5–500 ng/mL for Urapidil in human plasma has been previously established.[1]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1]
-
Recovery: The extraction recovery of Urapidil and Urapidil-d4 should be consistent and reproducible. Overall recoveries of more than 90% have been reported.[1]
-
Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard.
-
Stability: Stability of Urapidil in plasma should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Table 1: UPLC-MS/MS Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transitions | |
| Urapidil | 388.2 → 190.1 |
| Urapidil-d4 (IS) | 392.2 → 190.1 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Intra-day Precision (%CV) | < 10%[1] |
| Inter-day Precision (%CV) | < 10%[1] |
| Accuracy (% Bias) | Within ±10%[1] |
| Recovery | > 90% for Urapidil and Urapidil-d4[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
Visualizations
Caption: Experimental workflow for Urapidil quantification.
Caption: Key parameters for bioanalytical method validation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Urapidil using Urapidil-d4 Hydrochloride as an Internal Standard
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Urapidil in plasma samples. The method employs Urapidil-d4 hydrochloride as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 column with a mobile phase of acetonitrile and ammonium dihydrogen phosphate buffer. Detection is performed by UV spectrophotometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Urapidil in pharmaceutical formulations.
Introduction
Urapidil is a sympatholytic antihypertensive drug that acts as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] It is used for the treatment of hypertension and in the management of hypertensive crises.[3] Accurate and precise quantification of Urapidil in biological matrices is essential for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[4] This application note provides a detailed protocol for the HPLC analysis of Urapidil using this compound.
Physicochemical Properties of Urapidil and this compound
A summary of the key physicochemical properties of Urapidil and its deuterated internal standard is presented in Table 1.
| Property | Urapidil | This compound |
| Chemical Name | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[5] | 1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride[6] |
| Molecular Formula | C20H29N5O3[1][5] | C20H25D4N5O3 · HCl[7] |
| Molecular Weight | 387.48 g/mol [1][5] | 427.96 g/mol [6][8] |
| CAS Number | 34661-75-1[1][5] | 1794979-63-7[6][7] |
| Appearance | White to light yellow crystalline powder[5] | Not specified (typically a solid) |
| Solubility | Practically insoluble in water, soluble in DMSO.[2][5] | Not specified (expected to be similar to Urapidil) |
| UV Maximum (in Methanol) | 268 nm[9] | Not specified (expected to be identical to Urapidil) |
Experimental Protocols
Materials and Reagents
-
Urapidil reference standard (Purity >98%)
-
This compound (Purity >95%, Isotopic Enrichment >95%)[7]
-
HPLC grade acetonitrile
-
Ammonium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethanolamine (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL.[3]
Preparation of Standard and Sample Solutions
3.3.1. Standard Stock Solutions
-
Urapidil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Urapidil reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
3.3.2. Working Standard Solutions
-
Urapidil Working Solutions: Prepare a series of working standard solutions by serially diluting the Urapidil stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
3.3.3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of each Urapidil working standard solution to yield final concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in the same manner as the calibration standards. For example, 3 ng/mL (LQC), 75 ng/mL (MQC), and 150 ng/mL (HQC).
3.3.4. Sample Preparation Protocol
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Data Analysis
The ratio of the peak area of Urapidil to the peak area of this compound is used for quantification. A calibration curve is constructed by plotting the peak area ratio against the concentration of Urapidil for the calibration standards. The concentration of Urapidil in the unknown samples is then determined from the calibration curve using linear regression analysis.
Method Validation (Summary of Expected Performance)
The method should be validated according to standard guidelines for bioanalytical method validation. The expected performance characteristics are summarized in Table 2.
| Validation Parameter | Expected Acceptance Criteria |
| Linearity | r² ≥ 0.995 over the concentration range of 1-200 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LOQ) | 1 ng/mL with acceptable accuracy and precision |
| Specificity | No significant interference from endogenous plasma components at the retention times of Urapidil and the internal standard. |
Data Presentation
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Urapidil Peak Area | Urapidil-d4 Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 12,543 | 245,876 | 0.051 |
| 2 | 25,102 | 246,123 | 0.102 |
| 5 | 63,211 | 245,543 | 0.257 |
| 10 | 126,543 | 246,321 | 0.514 |
| 20 | 254,321 | 245,987 | 1.034 |
| 50 | 635,432 | 246,012 | 2.583 |
| 100 | 1,270,876 | 245,765 | 5.171 |
| 200 | 2,542,109 | 246,234 | 10.324 |
Table 4: Representative Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (RSD %) |
| LQC | 3 | 2.91 | 97.0 | 4.5 |
| MQC | 75 | 76.8 | 102.4 | 3.2 |
| HQC | 150 | 145.5 | 97.0 | 2.8 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Rationale for using an internal standard in quantitative analysis.
Conclusion
The described HPLC method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Urapidil in plasma. The detailed protocol and expected performance characteristics demonstrate its suitability for a wide range of applications in clinical and pharmaceutical research.
References
- 1. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. [Precision of internal standard method in HPLC analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urapidil | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. sussex-research.com [sussex-research.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chembk.com [chembk.com]
- 10. HPLC Analysis of Urapidil in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
Solid-Phase Extraction Method for Urapidil using Urapidil-d4 Hydrochloride as an Internal Standard
Application Note and Protocol for the Quantification of Urapidil in Human Plasma
This document provides a detailed protocol for the solid-phase extraction (SPE) of Urapidil from human plasma samples for quantitative analysis, utilizing Urapidil-d4 hydrochloride as an internal standard. This method is particularly relevant for pharmacokinetic studies and is designed for use by researchers, scientists, and drug development professionals in a bioanalytical laboratory setting. The subsequent analysis is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Urapidil is an antihypertensive medication that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Accurate and reliable quantification of Urapidil in biological matrices such as human plasma is crucial for pharmacokinetic and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity.[3][4] The use of a stable isotope-labeled internal standard, such as Urapidil-d4, is essential for correcting for any variability during the extraction process and for achieving high precision and accuracy in the final results.[5]
This application note details a robust SPE method using a polymeric reversed-phase cartridge for the extraction of Urapidil and its deuterated internal standard from human plasma.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this SPE-UPLC-MS/MS method for Urapidil in human plasma.[5]
| Parameter | Value |
| Linear Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-run Precision | Within 10% |
| Inter-run Precision | Within 10% |
| Intra-run Accuracy | Within 10% |
| Inter-run Accuracy | Within 10% |
| Overall Recovery (Urapidil) | > 90% |
| Overall Recovery (Urapidil-d4) | > 90% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Experimental Protocol
This protocol is based on a validated method for the quantification of Urapidil in human plasma.[5]
Materials and Reagents:
-
Urapidil reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (screened)
-
Strata X 33μ polymeric reversed phase SPE cartridges (30 mg/mL)[5]
Equipment:
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
UPLC-MS/MS system
Internal Standard (IS) Spiking Solution Preparation:
Prepare a stock solution of Urapidil-d4 in a suitable solvent (e.g., methanol:water, 50:50 v/v) at a concentration of 150 µg/mL.[5] From this stock solution, prepare a working spiking solution at the desired concentration for addition to the plasma samples.
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette a 0.1 mL aliquot of each plasma sample into a clean microcentrifuge tube.[5]
-
Add a precise volume of the Urapidil-d4 internal standard working solution to each plasma sample (except for blank plasma).
-
Vortex the samples for 30 seconds.
Solid-Phase Extraction (SPE) Procedure:
The following diagram illustrates the SPE workflow:
Caption: Solid-Phase Extraction Workflow for Urapidil.
-
Cartridge Conditioning: Condition the Strata X SPE cartridges by passing 1.0 mL of methanol through each cartridge.[5]
-
Cartridge Equilibration: Equilibrate the cartridges by passing 1.0 mL of water through each cartridge.[5] Do not allow the cartridges to dry out.
-
Sample Loading: Load the prepared plasma samples (0.1 mL) onto the conditioned and equilibrated SPE cartridges.[5]
-
Washing: Wash the cartridges with a suitable solvent to remove matrix interferences. The specific wash solvent and volume should be optimized, but typically a weak organic solvent or an aqueous buffer is used.
-
Elution: Elute Urapidil and Urapidil-d4 from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile). The specific volume should be optimized to ensure complete elution while minimizing the final volume.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase used for the UPLC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for quantification.
UPLC-MS/MS Analysis
The analysis of the extracted samples is performed using a UPLC-MS/MS system with a suitable C18 column. A simple gradient chromatographic condition is typically employed to separate Urapidil from any remaining matrix components.[5] The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM) of the precursor to product ion transitions for both Urapidil and Urapidil-d4.[5]
Conclusion
This solid-phase extraction protocol provides a reliable and efficient method for the extraction of Urapidil from human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The high recovery and clean extracts obtained with this SPE method contribute to the sensitivity and robustness of the overall analytical procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. sussex-research.com [sussex-research.com]
Application Notes and Protocols: Urapidil-d4 Hydrochloride in Bioequivalence Studies of Urapidil Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Urapidil-d4 hydrochloride as an internal standard in bioequivalence studies of Urapidil formulations. The following sections detail the mechanism of action of Urapidil, a complete protocol for a bioequivalence study, and the analytical methodology for the quantification of Urapidil in human plasma.
Introduction to Urapidil and Bioequivalence
Urapidil is an antihypertensive medication that uniquely combines two mechanisms of action: peripheral alpha-1 adrenergic receptor antagonism and central serotonin 5-HT1A receptor agonism.[1][2] This dual action leads to vasodilation and a reduction in sympathetic outflow from the brain, effectively lowering blood pressure.[1][2]
Bioequivalence studies are critical in generic drug development to demonstrate that a new formulation (test product) performs in the same manner as an existing formulation (reference product). These studies rely on the accurate measurement of pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
To ensure the precision and accuracy of these measurements, a stable, isotopically labeled internal standard is essential. This compound, a deuterium-labeled version of Urapidil, is the ideal internal standard for the bioanalytical component of Urapidil bioequivalence studies. Its chemical properties are nearly identical to Urapidil, but its increased mass allows it to be distinguished by mass spectrometry, ensuring accurate quantification of the analyte.
Urapidil's Dual Signaling Pathway
Urapidil's antihypertensive effect is achieved through a dual-action mechanism targeting both peripheral and central pathways.
-
Peripheral Alpha-1 Adrenoceptor Antagonism: Urapidil blocks alpha-1 adrenergic receptors on vascular smooth muscle. This prevents norepinephrine from binding and causing vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[1]
-
Central 5-HT1A Receptor Agonism: Urapidil acts as an agonist at serotonin 5-HT1A receptors in the brainstem.[1][2] This activation reduces sympathetic outflow, which further contributes to the reduction in blood pressure and also modulates the baroreceptor reflex.[1]
Bioequivalence Study Protocol for Urapidil Formulations
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study for an oral Urapidil formulation.
Study Design and Objectives
The primary objective is to compare the rate and extent of absorption of a test Urapidil formulation with a reference Urapidil formulation in healthy adult subjects under fasting conditions.
Subject Selection
A sufficient number of healthy male and female volunteers (typically 24-36) aged 18-55 years with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ² should be enrolled.
| Inclusion Criteria | Exclusion Criteria |
| Healthy adults (18-55 years) | History of clinically significant illness |
| BMI between 18.5 and 30.0 kg/m ² | Use of any prescription or over-the-counter medication within 14 days of the study |
| Willingness to provide written informed consent | History of alcohol or drug abuse |
| Normal findings in medical history, physical examination, and laboratory tests | Hypersensitivity to Urapidil or related drugs |
| Participation in another clinical trial within the last 30 days |
Dosing and Sample Collection
-
Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference Urapidil formulation with 240 mL of water.
-
Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Preparation: Blood samples will be centrifuged to separate the plasma, which will then be stored at -70°C or below until analysis.
Bioanalytical Method
The concentration of Urapidil in plasma samples will be determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.
Experimental Protocol: LC-MS/MS Analysis of Urapidil
This protocol describes a validated method for the quantification of Urapidil in human plasma using this compound.
Materials and Reagents
-
Urapidil reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Urapidil and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Urapidil stock solution in a methanol/water mixture (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridges with methanol followed by water.
-
Loading: To 200 µL of plasma, add 25 µL of the this compound working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Urapidil and this compound from the cartridge with an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Urapidil: m/z 388.2 → 205.1Urapidil-d4: m/z 392.2 → 205.1 |
Data Analysis and Pharmacokinetic Calculations
-
The ratio of the peak area of Urapidil to the peak area of this compound is used for quantification.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentrations of Urapidil in the study samples are determined from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject and formulation.
Data Presentation and Statistical Analysis
The pharmacokinetic parameters for the test and reference Urapidil formulations are summarized in the table below. This data is representative of what would be obtained in a bioequivalence study.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 450.5 ± 112.6 | 465.2 ± 120.3 | 0.97 | 91.5% - 103.2% |
| AUC₀-t (ng·h/mL) | 2850.7 ± 712.9 | 2910.4 ± 750.1 | 0.98 | 92.8% - 104.5% |
| AUC₀-∞ (ng·h/mL) | 3010.3 ± 780.5 | 3085.6 ± 802.7 | 0.97 | 92.1% - 103.9% |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | - | - |
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀-t, and AUC₀-∞ are calculated.
-
Bioequivalence Criteria: For two products to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary accuracy and precision for the determination of Urapidil concentrations in human plasma. This enables a reliable comparison of the pharmacokinetic profiles of different Urapidil formulations, which is the cornerstone of bioequivalence assessment. The protocols and information provided herein serve as a comprehensive guide for professionals involved in the development and evaluation of Urapidil drug products.
References
application of Urapidil-d4 hydrochloride in preclinical toxicology studies
Application Notes: Urapidil-d4 Hydrochloride in Preclinical Toxicology
Introduction
This compound is the deuterium-labeled form of Urapidil, a sympatholytic antihypertensive drug. Urapidil exerts its therapeutic effect through a dual mechanism, acting as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] In the context of preclinical toxicology, the accurate quantification of a drug candidate in biological matrices is paramount. Toxicokinetic (TK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a substance at high doses, are essential for interpreting toxicology findings, assessing safety margins, and selecting safe doses for first-in-human trials.[4][5][6]
Application: Stable Isotope-Labeled Internal Standard
The primary application of this compound in preclinical toxicology is its use as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Urapidil.[3][7] When quantifying drug concentrations in complex biological samples (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting analytical variability.[8]
Advantages of Urapidil-d4 as an Internal Standard:
-
Co-elution: Urapidil-d4 is chemically identical to Urapidil, ensuring it co-elutes during chromatographic separation. This allows it to accurately reflect any matrix effects (ion suppression or enhancement) that the analyte of interest (Urapidil) might experience.[8]
-
Similar Extraction Recovery: It exhibits nearly identical behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, leading to comparable recovery rates.[7]
-
Distinct Mass: The four-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard without compromising ionization efficiency.
-
Gold Standard: The use of a SIL-IS is considered the "gold standard" in quantitative bioanalysis, providing the highest degree of accuracy and precision.[8]
By ensuring reliable quantification, this compound is fundamental to establishing the dose-exposure-response relationship in toxicology studies. This relationship is the cornerstone of preclinical safety assessment.[5]
Quantitative Data Summary
The following tables represent typical data generated during the validation and application of a bioanalytical method using this compound for toxicokinetic studies.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.1 - 500 ng/mL | Correlation Coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Precision ≤ 20%, Accuracy 80-120% |
| Intra-day Precision (CV%) | 2.56% - 5.89% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | < 7% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 92.31% - 97.83% | Within ±15% (±20% at LLOQ) |
| Mean Recovery (Urapidil) | > 90% | Consistent and reproducible |
| Mean Recovery (Urapidil-d4) | > 90% | Consistent and reproducible |
Data compiled from representative values found in published literature.[7][9][10]
Table 2: Example Toxicokinetic Parameters in Rats (Following a single oral administration of 3 mg/kg Urapidil)
| Parameter | Unit | Mean Value ± SD |
|---|---|---|
| Cmax (Maximum Concentration) | ng/mL | 616 ± 73 |
| Tmax (Time to Cmax) | h | 0.5 |
| AUC(0-24) (Area Under the Curve) | ng·h/mL | 1841 ± 308 |
| t½ (Half-life) | h | 2.47 ± 0.4 |
Data derived from a preclinical pharmacokinetic study.[9]
Experimental Protocols
Protocol 1: Quantification of Urapidil in Rat Plasma using LC-MS/MS
This protocol describes a standard procedure for extracting Urapidil from rat plasma and quantifying it using an LC-MS/MS system with this compound as the internal standard.
1. Materials and Reagents:
-
Urapidil reference standard
-
This compound (Internal Standard, IS)
-
Control rat plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Urapidil and Urapidil-d4 in methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Urapidil stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., concentrations from 1 to 5000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Urapidil-d4 stock solution with ACN to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each tube.
-
Vortex each tube for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Phenomenex C18, 4.6 x 50 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.[10]
-
Gradient: Isocratic or gradient elution depending on required separation (e.g., 90% B).[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Urapidil: Precursor Ion [M+H]⁺ m/z 388 → Product Ion m/z 205.[9]
-
Urapidil-d4 (IS): Precursor Ion [M+H]⁺ m/z 392 → Product Ion m/z 205.
-
5. Data Analysis:
-
Calculate the peak area ratio of Urapidil to Urapidil-d4.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
-
Determine the concentration of Urapidil in the study samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for a preclinical toxicology study.
Caption: Simplified signaling pathway for Urapidil's mechanism.
Caption: Role of bioanalysis in toxicokinetic assessment.
References
- 1. Urapidil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toxicokinetic evaluation in preclinical studies.pptx [slideshare.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 7. researchgate.net [researchgate.net]
- 8. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Urapidil and its Metabolites in Human Plasma using Urapidil-d4 Hydrochloride by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of the antihypertensive drug Urapidil and its major metabolites in human plasma. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Urapidil-d4 hydrochloride as the internal standard (IS). The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Urapidil. The procedure includes a comprehensive experimental workflow, from sample preparation to data acquisition and analysis.
Introduction
Urapidil is a peripherally acting alpha-1 adrenergic receptor antagonist and a centrally acting 5-HT1A receptor agonist, widely used for the treatment of hypertension.[1] The monitoring of Urapidil and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Urapidil is primarily metabolized in the liver to three major metabolites: p-hydroxylated Urapidil, O-demethylated Urapidil, and N-demethylated Urapidil. This application note provides a robust LC-MS/MS method for the simultaneous quantification of Urapidil and its key metabolites, employing a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Urapidil hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
p-hydroxylated Urapidil (Reference Standard)
-
O-demethylated Urapidil (Reference Standard)
-
N-demethylated Urapidil (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Urapidil and its metabolites from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Optimized for the specific instrument |
Table 4: MRM Transitions for Urapidil and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Urapidil | 388.2 | 205.1 | To be optimized |
| Urapidil-d4 (IS) | 392.2 | 190.1 | To be optimized |
| p-hydroxylated Urapidil | 404.2 | To be determined | To be optimized |
| O-demethylated Urapidil | 374.2 | To be determined | To be optimized |
| N-demethylated Urapidil | 374.2 | To be determined | To be optimized |
Note: The MRM transitions for the metabolites need to be determined by infusing the individual reference standards into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear range covering the expected concentrations in study samples should be established.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three concentration levels (low, medium, and high quality control samples). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).
-
Selectivity and Specificity: The absence of interfering peaks from endogenous plasma components should be demonstrated in at least six different sources of blank plasma.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analytes and internal standard should be assessed to ensure that it does not impact the accuracy and precision of the method.
-
Recovery: The extraction efficiency of the sample preparation method should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 5: Representative Quantitative Data Summary (Example)
| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Urapidil | 1 - 1000 | >0.99 | 1 | < 10 | < 10 | 90 - 110 |
| p-hydroxylated Urapidil | TBD | TBD | TBD | TBD | TBD | TBD |
| O-demethylated Urapidil | TBD | TBD | TBD | TBD | TBD | TBD |
| N-demethylated Urapidil | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined during method development and validation.
Visualizations
References
Preparation of Stock and Working Solutions of Urapidil-d4 Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock and working solutions of Urapidil-d4 hydrochloride is critical for the reliability and reproducibility of experimental results. This deuterated analog of Urapidil is commonly utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Urapidil in biological matrices.
This document provides detailed application notes and protocols for the preparation of stock and working solutions of this compound. It includes information on the chemical properties, solubility, stability, and recommended procedures for accurate and consistent solution preparation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling and storage.
| Property | Value |
| Chemical Formula | C₂₀H₂₅D₄N₅O₃ · HCl |
| Molecular Weight | 427.98 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term storage. |
Solubility Data
The solubility of this compound is a critical factor in the selection of an appropriate solvent for stock solution preparation. While specific quantitative solubility data for this compound in all common laboratory solvents is limited, the following table summarizes available information for both Urapidil-d4 and its non-deuterated counterpart, Urapidil hydrochloride, which can serve as a valuable guide.
| Solvent | Urapidil-d4 Solubility | Urapidil hydrochloride Solubility | Notes |
| DMSO | 25 mg/mL | 3 mg/mL to 24 mg/mL | Ultrasonic and warming may be needed to achieve higher concentrations. |
| Water | - | 25 mg/mL to 100 mg/mL | Solubility can be variable; sonication may be required. |
| Methanol | Soluble (qualitative) | Soluble (qualitative) | A 50:50 methanol:water mixture has been successfully used as a solvent for stock solution preparation. |
| Ethanol | - | 1 mg/mL | - |
| Acetonitrile | - | - | Used as a component of the mobile phase in HPLC methods. |
Note: The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts. However, slight differences can exist. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.
Materials:
-
This compound solid
-
Methanol (HPLC grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.
-
Transfer the weighed solid into a clean, dry volumetric flask.
-
Add a small volume of methanol to the flask (approximately 50-70% of the final volume).
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once the solid is fully dissolved, add methanol to the flask to reach the final desired volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: Preparation of a 150 µg/mL Stock Solution in 50% Methanol/Water for LC-MS/MS Internal Standard
This protocol is based on a published method for the use of Urapidil-d4 as an internal standard in the quantification of Urapidil in human plasma by UPLC-MS/MS.
Materials:
-
This compound solid
-
Methanol (HPLC grade or higher)
-
Deionized or Milli-Q water
-
Analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a 50:50 (v/v) methanol:water solvent mixture.
-
Accurately weigh the required amount of this compound. To prepare 1 mL of a 150 µg/mL stock solution, weigh 0.15 mg of the solid.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the 50% methanol/water solvent and vortex to dissolve the solid completely.
-
Bring the solution to the final volume with the 50% methanol/water solvent.
-
Mix thoroughly to ensure homogeneity.
-
Store the stock solution at -20°C.
Protocol 3: Preparation of Working Solutions by Serial Dilution
Working solutions are typically prepared by diluting the stock solution to the desired concentration for use in experiments. The concentration of the working solution will depend on the specific application. For use as an internal standard in LC-MS, the final concentration in the analytical sample is often in the range of 10-100 ng/mL.
Materials:
-
This compound stock solution (e.g., 1 mg/mL or 150 µg/mL)
-
Diluent (e.g., methanol, acetonitrile, or mobile phase)
-
Pipettes
-
Microcentrifuge tubes or vials
Procedure:
-
Label a series of microcentrifuge tubes for each dilution step.
-
Pipette the required volume of diluent into each tube.
-
Transfer a specific volume of the stock solution into the first tube to make the first dilution.
-
Vortex the solution thoroughly.
-
To perform a serial dilution, transfer a specific volume from the first dilution into the second tube, and so on, until the desired final concentration is achieved.
-
Working solutions should be prepared fresh daily or stored at 2-8°C for short-term use, depending on their stability in the chosen diluent.
Stability and Storage of Solutions
Proper storage of this compound solutions is crucial to maintain their integrity and ensure accurate experimental results.
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | As per manufacturer's recommendation | Protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | For longer-term storage. |
| Working Solution | 2-8°C | Prepare fresh daily for best results | Stability in various diluents should be validated if stored for longer periods. |
Note: A study on Urapidil hydrochloride in 0.9% sodium chloride solution showed stability for at least 10 days at room temperature. While this suggests good stability, it is recommended to follow the more stringent storage conditions mentioned above for analytical standards.
Diagrams
Troubleshooting & Optimization
addressing isotopic back-exchange of Urapidil-d4 hydrochloride in solution
Technical Support Center: Urapidil-d4 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the isotopic back-exchange of this compound in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on the prevention and quantification of isotopic back-exchange.
Q1: I am observing a decrease in the isotopic purity of my this compound standard in solution over time. What could be the cause?
A1: A decrease in isotopic purity of this compound in solution is likely due to isotopic back-exchange. The four deuterium atoms in Urapidil-d4 are located on the piperazine ring, adjacent to nitrogen atoms. While these are C-D bonds and generally stable, they can be susceptible to exchange with protons from the solvent, especially under certain conditions. The most common cause is exposure to protic solvents containing hydrogen, such as water, methanol, or ethanol. The rate of this exchange is influenced by several factors, including pH, temperature, and the presence of catalysts.
Q2: My LC-MS analysis shows a lower than expected mass for Urapidil-d4. How can I confirm if this is due to back-exchange?
A2: To confirm if the mass shift is due to back-exchange, you can perform the following steps:
-
Analyze a freshly prepared standard: Prepare a solution of this compound in an aprotic solvent (e.g., acetonitrile) and immediately analyze it by LC-MS. This will serve as your baseline (T=0) measurement of isotopic purity.
-
Incubate and re-analyze: Incubate a parallel sample in your experimental solvent system (the one suspected of causing back-exchange) for a specific period. Analyze this sample by LC-MS.
-
Compare the mass spectra: A shift in the isotopic distribution towards lower masses in the incubated sample compared to the fresh sample is a strong indicator of deuterium loss due to back-exchange. You will observe an increase in the abundance of ions corresponding to Urapidil-d3, -d2, -d1, and even the unlabeled Urapidil.
Q3: How can I minimize isotopic back-exchange during sample preparation and analysis?
A3: Minimizing back-exchange is crucial for accurate quantification. Here are key strategies:
-
Solvent Selection: Whenever possible, use deuterated solvents for sample preparation and storage. If protic non-deuterated solvents are necessary, minimize the exposure time.
-
pH Control: Maintain the pH of the solution within a stable range. For many deuterated compounds, a slightly acidic to neutral pH (around 2.5-7) is optimal for minimizing exchange.[1] Extreme pH values (highly acidic or basic) can catalyze the exchange process.[1]
-
Temperature Control: Keep samples cold. Lower temperatures significantly reduce the rate of chemical reactions, including isotopic exchange. Store solutions at 2-8°C and perform sample preparation steps on ice.
-
Time: Minimize the time between sample preparation and analysis. The extent of back-exchange is time-dependent.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange?
A1: Isotopic back-exchange is a process where an isotope (in this case, deuterium) in a labeled molecule is replaced by another isotope of the same element (in this case, protium or hydrogen) from the surrounding solvent or reagents.[2] For Urapidil-d4, this means the deuterium atoms can be exchanged for hydrogen atoms from any protic solvent it comes into contact with.
Q2: Which hydrogens in Urapidil are labile and which are stable?
A2:
-
Labile Hydrogens: The hydrogen atoms attached to nitrogen atoms (the secondary amine in the piperazine ring and the amine linker) and the enolizable hydrogens in the uracil ring are considered labile. These will exchange very rapidly with deuterium in a deuterated solvent and are generally not the sites of intentional deuteration for a stable isotope-labeled standard.
-
Stable (Deuterated) Positions in Urapidil-d4: In commercially available this compound, the four deuterium atoms are typically located on the carbon atoms of the piperazine ring. These C-D bonds are much more stable than N-H or O-H bonds and are not expected to exchange readily under normal analytical conditions. However, as discussed, back-exchange can still occur under forcing conditions.
Q3: At what pH is this compound most stable against back-exchange?
Q4: Can the type of solvent affect the rate of back-exchange?
A4: Absolutely. Protic solvents like water, methanol, and ethanol are sources of protons and can facilitate back-exchange. Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) do not have exchangeable protons and are therefore preferred for dissolving and storing deuterated standards to prevent back-exchange. When using mixed solvents for chromatography, minimizing the proportion of the protic component and the time of exposure is recommended.
Q5: How do I quantify the percentage of isotopic back-exchange?
A5: The percentage of back-exchange can be quantified using mass spectrometry by monitoring the change in the isotopic distribution of Urapidil-d4 over time. The relative abundance of the ions corresponding to Urapidil-d4, -d3, -d2, -d1, and the unlabeled compound are measured. The percentage of deuterium loss can be calculated from the weighted average of the masses at different time points compared to the initial measurement.
Quantitative Data on Isotopic Back-Exchange
While specific quantitative data for Urapidil-d4 back-exchange is not publicly available, the following table provides a general guide based on typical observations for deuterated small molecules with amine and amide functionalities under common experimental conditions.
| Parameter | Condition | Expected Degree of Back-Exchange | Recommendations |
| pH | pH < 4 | Low to Moderate | Optimal for minimizing exchange, but check for chemical stability. |
| pH 4 - 7 | Low | Generally a safe range for stability and minimal exchange. | |
| pH > 8 | Moderate to High | Basic conditions can catalyze deuterium-hydrogen exchange. Avoid if possible. | |
| Temperature | 4°C | Low | Recommended for storage and sample preparation. |
| Room Temperature (20-25°C) | Moderate | Minimize exposure time. | |
| > 40°C | High | Avoid elevated temperatures. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Negligible | Preferred solvent for stock solutions. |
| Protic (e.g., Water, Methanol) | Time and pH-dependent | Minimize exposure; use deuterated versions if possible. |
Experimental Protocols
Protocol 1: Quantification of Isotopic Back-Exchange of this compound
Objective: To determine the rate and extent of isotopic back-exchange of this compound in a specific solvent system.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a certified aprotic solvent (e.g., acetonitrile). This is your T=0 reference.
-
Sample Preparation: Dilute the stock solution to the final experimental concentration in the solvent system of interest (e.g., 50:50 water:acetonitrile at a specific pH).
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot into the LC-MS system.
-
Incubate the remaining solution at a controlled temperature (e.g., room temperature or 37°C).
-
Inject aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
LC-MS Analysis:
-
Use a suitable reversed-phase C18 column.
-
Employ a mobile phase that provides good peak shape for Urapidil.
-
Acquire full scan mass spectra in positive ion mode, ensuring the mass range covers the expected isotopic cluster of Urapidil-d4 and its back-exchanged products.
-
-
Data Analysis:
-
For each time point, extract the ion chromatograms for the m/z values corresponding to Urapidil-d4, -d3, -d2, -d1, and unlabeled Urapidil.
-
Calculate the relative abundance of each species at each time point.
-
Plot the percentage of each species as a function of time to determine the rate of back-exchange.
-
Protocol 2: Minimizing Back-Exchange During Bioanalytical Sample Processing
Objective: To provide a workflow for processing biological samples containing this compound while minimizing isotopic back-exchange.
Methodology:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and immediately freeze them at -80°C until analysis.
-
Sample Preparation Environment: Perform all sample preparation steps on ice or using pre-chilled racks.
-
Protein Precipitation/Extraction:
-
Use ice-cold aprotic solvent (e.g., acetonitrile) for protein precipitation or liquid-liquid extraction.
-
Minimize the use of aqueous buffers. If buffers are necessary, use them at a low pH (e.g., pH 4-5) and keep them ice-cold.
-
-
Evaporation and Reconstitution:
-
If an evaporation step is required, perform it at a low temperature using a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase with a high percentage of organic solvent, preferably the initial mobile phase of your LC gradient.
-
-
LC-MS Analysis:
-
Use a high-throughput LC method with a short run time to minimize the time the analyte spends in the aqueous mobile phase.
-
Maintain the autosampler at a low temperature (e.g., 4°C).
-
Visualizations
Caption: Isotopic back-exchange of Urapidil-d4 in the presence of a protic solvent.
Caption: Workflow for quantifying isotopic back-exchange of Urapidil-d4.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urapidil and Urapidil-d4 Hydrochloride Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Urapidil and its deuterated internal standard, Urapidil-d4 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of Urapidil and Urapidil-d4.
Q1: I am not seeing a signal, or the signal is very low for Urapidil and/or Urapidil-d4. What should I check?
A1:
-
Mass Spectrometry Parameters:
-
Ensure the mass spectrometer is tuned and calibrated.
-
Verify that the correct precursor and product ion transitions (MRM transitions) are being monitored. Refer to the optimized parameters in Table 1.
-
Confirm that the ionization source is set to positive ion mode (ESI+).
-
-
Chromatography:
-
Check for leaks in the LC system.
-
Ensure the mobile phase composition is correct and has been freshly prepared. The use of an acidic modifier like formic acid can improve ionization efficiency.[1]
-
Verify that the correct column is installed and not clogged.
-
-
Sample Preparation:
-
Ensure proper extraction of Urapidil and its internal standard from the sample matrix. Inefficient extraction can lead to low recovery and poor signal.
-
Q2: I am observing high background noise or interfering peaks in my chromatogram. What can I do?
A2:
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.[2]
-
Chromatographic Separation: Optimize the LC gradient to separate Urapidil from co-eluting matrix components.
-
Dilution: Dilute the sample to reduce the concentration of interfering substances.
-
-
Contamination:
-
Check for contamination in the mobile phase, LC system, or from the sample collection tubes.
-
Run a blank injection (mobile phase only) to identify the source of contamination.
-
Q3: My peak shapes are poor (e.g., broad, tailing, or split peaks). How can I improve them?
A3:
-
Chromatography:
-
Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the initial mobile phase can cause peak distortion.
-
Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Urapidil. Ensure consistent and appropriate pH.
-
-
System Issues:
-
Check for blockages in the system, such as a clogged frit or tubing.
-
Ensure all fittings are properly connected and there is no extra-column dead volume.
-
Q4: The retention time of my analytes is shifting. What is the cause?
A4:
-
LC System:
-
Pump Performance: Inconsistent mobile phase composition due to pump malfunction can cause retention time shifts.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature.
-
Column Equilibration: Make sure the column is adequately equilibrated between injections.
-
-
Mobile Phase:
-
Changes in the mobile phase composition due to evaporation of the organic component or degradation can lead to shifts. Prepare fresh mobile phase regularly.
-
Q5: My results are not reproducible. What are the potential sources of variability?
A5:
-
Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure precise and accurate pipetting and consistent timing for each step.
-
Internal Standard Use: Ensure the internal standard (Urapidil-d4) is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process to account for variability in extraction and instrument response.
-
Instrument Stability:
-
Fluctuations in the ion source or mass analyzer can lead to inconsistent results. Monitor system suitability by injecting a standard sample periodically throughout the analytical run.
-
Optimized Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the analysis of Urapidil and this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Users should note that optimal parameters may vary depending on the specific instrument and should be fine-tuned accordingly.
| Parameter | Urapidil | This compound |
| Precursor Ion (Q1) m/z | 388.2 | 392.2 |
| Product Ion (Q2) m/z | 190.1 | 190.1 |
| Alternative Product Ion (Q2) m/z | 205.0[3] | N/A |
| Ionization Mode | ESI Positive | ESI Positive |
| Collision Energy (CE) | 36 V[2] | 32 V[2] |
| Declustering Potential (DP) | User optimization recommended | User optimization recommended |
| Entrance Potential (EP) | User optimization recommended | User optimization recommended |
| Collision Cell Exit Potential (CXP) | User optimization recommended | User optimization recommended |
Experimental Protocol: Quantification of Urapidil in Human Plasma
This protocol outlines a typical workflow for the analysis of Urapidil in a biological matrix.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of plasma sample, add 50 µL of Urapidil-d4 internal standard working solution (e.g., 250 ng/mL).[2]
-
Pre-treatment: Vortex the sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/mL) with 1 mL of methanol followed by 1 mL of water.[2]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.[2]
-
Elution: Elute Urapidil and Urapidil-d4 from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in mobile phase.
LC-MS/MS Analysis
-
LC Column: Betasil-C18 (50mm x 4.6mm, 5µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min[2]
-
Gradient:
-
0.0 min: 40% B
-
0.2 min: 60% B
-
Further optimization may be required based on the specific LC system.
-
-
Injection Volume: 10 µL
-
MS Detection: Monitor the MRM transitions specified in Table 1.
Data Analysis
-
Integrate the peak areas for Urapidil and Urapidil-d4.
-
Calculate the peak area ratio of Urapidil to Urapidil-d4.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Urapidil in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Urapidil analysis workflow.
References
resolving chromatographic co-elution of Urapidil and Urapidil-d4 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of Urapidil and its deuterated internal standard, Urapidil-d4 hydrochloride.
Troubleshooting Guide: Resolving Chromatographic Co-elution
Co-elution of an analyte and its stable isotope-labeled internal standard is often desired in LC-MS/MS analysis to ensure accurate quantification by compensating for matrix effects. However, in some scenarios, controlling or achieving a slight separation might be necessary. This guide addresses potential issues related to the co-elution of Urapidil and Urapidil-d4.
Question: My Urapidil and Urapidil-d4 peaks are co-eluting. How can I achieve baseline separation?
Answer:
Achieving baseline separation between Urapidil and its deuterated analog can be challenging due to their very similar physicochemical properties. However, slight differences in lipophilicity due to the deuterium isotope effect can be exploited. Here are some strategies to try:
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will increase retention and may improve resolution.
-
Aqueous Phase pH: Adjust the pH of the aqueous portion of the mobile phase. Urapidil has multiple pKa values, and slight changes in pH can alter its ionization state and interaction with the stationary phase.
-
-
Modify the Stationary Phase:
-
Column Chemistry: If using a standard C18 column, consider switching to a different chemistry, such as a Phenyl-Hexyl or a Cyano column, which can offer different selectivity.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm) and/or a longer column can increase efficiency and potentially resolve the two compounds.
-
-
Adjust Chromatographic Conditions:
-
Gradient Elution: Employ a shallower gradient. A slow, gradual increase in the organic solvent concentration can enhance separation.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.
-
Temperature: Optimize the column temperature. Lower temperatures often increase viscosity and retention, which might improve separation.
-
Question: I am observing a slight, inconsistent shift in the retention time between Urapidil and Urapidil-d4. What could be the cause and how can I fix it?
Answer:
This phenomenon is likely due to the deuterium isotope effect, where the heavier deuterium atoms can lead to slightly different retention times compared to the protium analog. In reverse-phase chromatography, deuterated compounds may elute slightly earlier. Inconsistent shifts can be problematic for integration and quantification.
To address this:
-
Ensure System Stability: Verify that your HPLC/UHPLC system is well-equilibrated and that temperature and mobile phase composition are consistent.
-
Method Robustness: The observed shift may indicate that your current method is not robust enough. Re-evaluate the chromatographic conditions (see previous question) to find a region where the separation is stable and reproducible.
-
Confirm Co-elution Window: If complete co-elution is the goal for an LC-MS/MS assay, ensure that the slight shift does not cause differential matrix effects. The peak integration window for both compounds should be consistent across all samples.
Frequently Asked Questions (FAQs)
Q1: Is co-elution of Urapidil and Urapidil-d4 acceptable for LC-MS/MS analysis?
A1: Yes, for quantitative bioanalysis using LC-MS/MS, co-elution of the analyte and its stable isotope-labeled internal standard is generally ideal.[1] It ensures that both compounds experience the same ionization suppression or enhancement from the matrix, leading to more accurate and precise results.[2]
Q2: How can I confirm that my Urapidil and Urapidil-d4 are truly co-eluting?
A2: You can confirm co-elution by:
-
Injecting a solution containing only Urapidil and noting its retention time.
-
Injecting a solution containing only Urapidil-d4 and noting its retention time.
-
Injecting a mixed solution and observing the peak shape and retention time. In a mass spectrometer, you can monitor the specific mass-to-charge ratios (m/z) for both compounds simultaneously to see if their chromatographic profiles overlap perfectly.
Q3: Can I use a different internal standard if I cannot resolve the co-elution issue?
A3: While Urapidil-d4 is the ideal internal standard due to its structural similarity to Urapidil, if you are using a non-mass spectrometric detector (like UV) and cannot achieve separation, you would need to use a different compound as an internal standard that is well-resolved from Urapidil. However, for LC-MS/MS, resolving the co-elution is generally not the primary goal.
Q4: What are typical LC-MS/MS parameters for Urapidil analysis?
A4: Several validated methods exist. A common approach involves using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium formate). Detection is typically done by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.[3]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Urapidil in Plasma
This protocol is based on a validated method for the quantification of Urapidil in plasma using Urapidil-d4 as an internal standard.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of Urapidil-d4 internal standard solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Urapidil: m/z 388 -> 205
-
Urapidil-d4: m/z 392 -> 205 (Note: The exact m/z for Urapidil-d4 may vary based on the deuteration pattern).
-
-
Key Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal.
Quantitative Data Summary
Table 1: Chromatographic and Mass Spectrometric Parameters for Urapidil and Urapidil-d4
| Parameter | Urapidil | This compound |
| Precursor Ion (m/z) | 388 | 392 (example) |
| Product Ion (m/z) | 205 | 205 (example) |
| Typical Retention Time | 2.5 min | 2.5 min |
| Linear Range | 0.1 - 500 ng/mL | N/A (Fixed Concentration) |
| Precision (%RSD) | < 15% | N/A |
| Accuracy (% Bias) | Within ±15% | N/A |
Visualizations
Caption: Troubleshooting workflow for inconsistent chromatography.
Caption: General workflow for Urapidil analysis by LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
managing ion suppression/enhancement for Urapidil-d4 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urapidil-d4 hydrochloride in analytical experiments, particularly focusing on managing ion suppression and enhancement in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Urapidil hydrochloride, an α1-adrenoceptor antagonist and 5-HT1A receptor agonist.[1] The "-d4" indicates that four hydrogen atoms in the Urapidil molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for the quantitative analysis of Urapidil in biological matrices using mass spectrometry. Since its chemical and physical properties are nearly identical to the analyte (Urapidil), it co-elutes chromatographically and experiences similar extraction recovery and ionization effects, allowing for accurate correction of signal variations.[1]
Q2: What are ion suppression and ion enhancement in the context of LC-MS/MS analysis of this compound?
Ion suppression is a phenomenon where the ionization efficiency of the analyte (Urapidil) and/or the internal standard (this compound) is reduced due to the presence of co-eluting matrix components from the biological sample (e.g., plasma, urine).[2][3] This leads to a decreased signal intensity and can result in underestimation of the analyte concentration. Conversely, ion enhancement is an increase in ionization efficiency, leading to an overestimation of the analyte concentration. Both are types of "matrix effects" that can compromise the accuracy and precision of the analytical method.[2][4]
Q3: What are the common causes of ion suppression/enhancement when analyzing this compound in biological samples?
The primary causes of matrix effects are endogenous components of the biological sample that co-elute with Urapidil and its deuterated internal standard. These can include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.
-
Salts and buffers: Can alter the droplet properties in the electrospray ionization (ESI) source.
-
Other endogenous molecules: Metabolites, proteins, and other small molecules can compete for ionization.[3]
The choice of sample preparation method, chromatographic conditions, and ionization source can all influence the extent of ion suppression or enhancement.[2][5]
Troubleshooting Guides
Problem 1: Inconsistent or low signal intensity for this compound across a batch of samples.
This issue often points to variable matrix effects or problems with the internal standard itself.
-
Question: My this compound signal is highly variable between samples. What should I investigate first?
-
Answer: Start by evaluating the sample preparation method. Inconsistent sample cleanup can lead to varying levels of matrix components in the final extracts. Ensure that the chosen method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is being performed consistently for all samples. It's also crucial to check for the stability of this compound in the matrix and during the extraction process.
-
-
Question: Could the issue be related to my chromatographic separation?
-
Answer: Yes, poor chromatographic resolution can lead to co-elution of this compound with interfering matrix components. Consider optimizing the gradient, mobile phase composition, or switching to a different column chemistry to better separate the analyte and internal standard from the matrix background. An ultra-high-performance liquid chromatography (UPLC) system can provide better resolution and reduce the potential for ion suppression.
-
Problem 2: The ratio of Urapidil to this compound is not consistent, leading to poor accuracy and precision.
This suggests that the analyte and the internal standard are experiencing different degrees of ion suppression or enhancement.
-
Question: Why would my deuterated internal standard not adequately compensate for matrix effects?
-
Answer: Even though deuterated internal standards are considered the gold standard, they may not always perfectly co-elute with the analyte. Small differences in retention time can expose them to different matrix environments as they enter the mass spectrometer, leading to differential ion suppression. This effect is more pronounced when the chromatographic peak is on the ascending or descending slope of a region of ion suppression.
-
-
Question: How can I diagnose differential matrix effects between Urapidil and this compound?
-
Answer: A post-column infusion experiment is a powerful tool for visualizing regions of ion suppression in your chromatogram. This involves infusing a constant flow of Urapidil and this compound solution into the eluent from the column, post-separation, while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring. You can then adjust your chromatography to move the analyte and internal standard peaks away from these regions.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol outlines the steps to quantitatively assess the matrix effect for Urapidil and this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of Urapidil and this compound in the final mobile phase composition at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the extracts with the neat solutions from Set A.
-
Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with Urapidil and this compound at the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Protocol 2: Sample Preparation for Urapidil in Human Plasma
Several methods have been successfully employed for the extraction of Urapidil from plasma.[6][7][8] Below are examples of different approaches.
| Parameter | Method 1: Protein Precipitation [9][10] | Method 2: Liquid-Liquid Extraction (LLE) [6][8] | Method 3: Solid-Phase Extraction (SPE) [7] |
| Plasma Volume | 100 µL | 200 µL | 100 µL |
| Internal Standard | Doxapram hydrochloride or Urapidil-d4 | Aripiprazole or other suitable IS | Urapidil-d4 |
| Precipitating Agent | 100 µL of 10% trichloroacetic acid | Not Applicable | Not Applicable |
| Extraction Solvent | Not Applicable | Ethyl acetate | Strata X 33µ polymeric reversed phase cartridge |
| Reconstitution Solvent | Supernatant injected directly | Mobile Phase | Methanol:Water (50:50, v/v) |
| Reported Recovery | 93.5% - 96.4% | 69.94% - 75.62% | > 90% |
Visualizations
Caption: Troubleshooting workflow for inconsistent Urapidil-d4 HCl signal.
Caption: Experimental workflow for assessing matrix effects and recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. providiongroup.com [providiongroup.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of urapidil and aripiprazole in human plasma and its application to human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
stability issues of Urapidil-d4 hydrochloride in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Urapidil-d4 hydrochloride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a deuterated form of Urapidil hydrochloride, an antihypertensive agent. Its mechanism of action is twofold. Peripherally, it acts as a selective antagonist of postsynaptic α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[1][2] Centrally, it stimulates serotonin 5-HT1A receptors, which contributes to a decrease in sympathetic outflow and further aids in blood pressure control.[1][3][4][5]
Q2: What are the recommended storage conditions for this compound?
For solid this compound, it is recommended to store it at 4°C, sealed and protected from moisture.[6] When in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container and protected from moisture.[6][7] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q3: Is this compound stable in acidic and basic solutions?
No, this compound is susceptible to degradation in both acidic and basic conditions.[8][9][10] Forced degradation studies have shown that the compound undergoes hydrolysis when exposed to acidic and basic environments.[10] Therefore, prolonged exposure to strong acids or bases should be avoided.
Q4: Are there any known degradation products of Urapidil?
Yes, studies have identified several degradation products of Urapidil under various stress conditions.[9] One study identified a total of five degradation products when Urapidil was subjected to acidic and basic hydrolysis, oxidation, and photolysis.[9]
Q5: How can I monitor the stability of my this compound solution?
The stability of a this compound solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10] Such a method should be able to separate the intact drug from any potential degradation products, allowing for the quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of compound activity in an experiment. | Degradation of this compound due to incompatible pH of the experimental medium. | - Verify the pH of all solutions and buffers used. - If possible, adjust the pH of the medium to be closer to neutral. - Prepare fresh solutions of this compound immediately before use. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Confirm that the HPLC method is stability-indicating. - Compare the chromatogram with that of a freshly prepared standard solution. - If degradation is suspected, perform a forced degradation study under controlled conditions to identify the degradation products. |
| Precipitation observed in the stock solution. | Poor solubility or exceeding the solubility limit in the chosen solvent, or potential degradation. | - Ensure the correct solvent is being used and that the concentration is within the solubility limits. - Gentle warming and sonication may aid in dissolution.[11] - If precipitation persists, filter the solution before use and re-evaluate the concentration. |
| Variability in experimental results between batches. | Inconsistent storage or handling of this compound. | - Strictly adhere to the recommended storage conditions.[6][7][12] - Ensure consistent preparation of solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] |
Quantitative Data on Urapidil Stability
| Stress Condition | Reagent | Time (hours) | Temperature | % Degradation (Approximate) | Reference |
| Acidic Hydrolysis | 1 M HCl | 1 | 80°C | Degradation Observed | [10] |
| Basic Hydrolysis | 1 M NaOH | 1 | 80°C | Degradation Observed | [10] |
| Oxidative | 3% H₂O₂ | 1 | 80°C | Degradation Observed | [10] |
| Neutral (Aqueous) | 0.9% NaCl | 240 | Room Temp | < 5% | [8] |
| Thermal | Solid State | 48 | 100°C | No Degradation | [10] |
| Photolytic | Solid State | 120 | Sunlight Lamp | No Degradation | [10] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is based on ICH guidelines for stress testing of new drug substances.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.
-
Incubate the mixture at 80°C for 1 hour.[10]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.
-
Incubate the mixture at 80°C for 1 hour.[10]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M hydrochloric acid.
-
Dilute the final solution with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the mixture at 80°C for 1 hour.[10]
-
Cool the solution and dilute with the mobile phase for HPLC analysis.
5. Control Samples:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
Prepare a blank sample containing only the diluent.
6. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.[10]
-
The method should be capable of separating the parent Urapidil-d4 peak from all potential degradation product peaks.
-
Calculate the percentage of degradation by comparing the peak area of Urapidil-d4 in the stressed samples to that in the control sample.
Visualizations
Caption: Dual mechanism of Urapidil action.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction… [ouci.dntb.gov.ua]
- 8. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ijsdr.org [ijsdr.org]
- 12. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS | Semantic Scholar [semanticscholar.org]
Urapidil-d4 Hydrochloride Purity: A Technical Guide to Ensuring Assay Accuracy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of Urapidil-d4 hydrochloride purity on the accuracy of analytical assays. This compound is a deuterated analog of Urapidil, commonly used as an internal standard (IS) in pharmacokinetic and bioanalytical studies. Its purity is paramount for the reliability of quantitative results. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound as an internal standard.
Issue: High variability in internal standard response across a sample batch.
-
Possible Cause 1: Inconsistent sample preparation. Variability in extraction efficiency can lead to inconsistent IS recovery.
-
Solution: Ensure consistent and reproducible sample preparation techniques. Verify that the IS has been adequately equilibrated with the biological matrix before extraction.
-
-
Possible Cause 2: Matrix effects. Ion suppression or enhancement in the mass spectrometer source can affect the IS signal.
-
Solution: Evaluate matrix effects during method development. This can be done by comparing the IS response in neat solution versus post-extraction spiked blank matrix. If significant matrix effects are observed, optimize the chromatographic separation to separate the IS from interfering matrix components or consider a more rigorous sample clean-up procedure.
-
-
Possible Cause 3: IS instability. this compound may degrade under certain storage or experimental conditions.
-
Solution: Verify the stability of this compound in the stock solution, working solution, and in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability).
-
Issue: Inaccurate quantification of the analyte.
-
Possible Cause 1: Presence of unlabeled Urapidil in the this compound internal standard. This is a form of isotopic impurity that can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Solution: Assess the isotopic purity of the this compound. The contribution of the unlabeled Urapidil in the IS solution to the analyte signal should be minimal. According to regulatory guidelines, the interference from the IS to the analyte signal should be no more than 20% of the response at the LLOQ[1].
-
-
Possible Cause 2: Presence of chemical impurities in the this compound. Chemical impurities can potentially co-elute with the analyte or the IS, causing interference.
-
Solution: Determine the chemical purity of the this compound using a validated HPLC-UV or LC-MS method. Identify and, if necessary, quantify any significant impurities.
-
-
Possible Cause 3: Cross-contribution from the analyte to the internal standard signal. If the analyte contains isotopes that overlap with the mass of the deuterated internal standard, it can interfere with the IS signal.
-
Solution: During method validation, assess the contribution of the analyte to the IS signal. The interference from the analyte to the IS signal should not be more than 5% of the IS response in the LLOQ sample[1].
-
Frequently Asked Questions (FAQs)
Q1: What are the common chemical impurities found in Urapidil preparations?
A1: Potential impurities in Urapidil can arise from the synthesis process or degradation. These may include starting materials, by-products, and degradation products. Some known related compounds and potential impurities include:
-
6-(3-Chloropropylamino)-1,3-dimethyluracil
-
1-(2-Methoxyphenyl)piperazine hydrochloride
-
O-Desmethyl Urapidil
-
p-Hydroxy Urapidil
-
Urapidil Impurity DiHCl
Q2: What are the acceptance criteria for the purity of this compound when used as an internal standard in regulated bioanalysis?
A2: For regulated bioanalysis, the purity of the internal standard is critical. The acceptance criteria are generally defined by regulatory bodies like the FDA.
| Purity Type | Acceptance Criteria | Regulatory Guideline Reference |
| Chemical Purity | While no explicit percentage is universally mandated, the internal standard should be of high purity to not interfere with the analyte quantification. Any impurity with the potential to interfere should be identified and controlled. | FDA Bioanalytical Method Validation Guidance[2] |
| Isotopic Purity | The contribution of the unlabeled analyte in the deuterated internal standard to the analyte's signal should be evaluated. The interference should not be more than 20% of the lower limit of quantification (LLOQ) of the analyte. | ICH M10 Bioanalytical Method Validation and Study Sample Analysis[1] |
| Analyte to IS Interference | The contribution of the analyte to the internal standard's signal should be assessed. The interference should not be more than 5% of the internal standard's response. | ICH M10 Bioanalytical Method Validation and Study Sample Analysis[1] |
Q3: How does the presence of unlabeled Urapidil in the this compound internal standard affect my results?
A3: The presence of unlabeled Urapidil as an isotopic impurity in your this compound internal standard will lead to a positive bias in your results, meaning you will overestimate the concentration of your analyte. This is because the mass spectrometer will detect the unlabeled Urapidil at the same mass-to-charge ratio as your analyte, artificially inflating the analyte's signal. This effect is most pronounced at low concentrations of the analyte, especially near the LLOQ.
Experimental Protocols
1. Protocol for Chemical Purity Assessment of this compound by HPLC-UV
This method is adapted from a published HPLC method for Urapidil and can be used to assess the chemical purity of this compound.[3][4][5]
-
Chromatographic System:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Calculate the area percent of the main peak (Urapidil-d4) and any impurity peaks. The chemical purity is reported as the percentage of the main peak area relative to the total peak area.
-
2. Protocol for Isotopic Purity Assessment of this compound by LC-MS/MS
This protocol provides a general framework for determining the isotopic purity of this compound.
-
LC-MS/MS System:
-
A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Use a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid to achieve chromatographic separation of Urapidil-d4 from any potential interferences.
-
-
Mass Spectrometric Conditions:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both Urapidil (unlabeled) and Urapidil-d4.
-
Urapidil: m/z 388 → 205[6]
-
Urapidil-d4: m/z 428.0 → 205 (Note: The precursor ion for Urapidil-d4 will be higher by the mass of the deuterium atoms. The exact m/z should be confirmed based on the specific labeling pattern.)
-
-
-
Procedure:
-
Prepare a solution of the this compound standard at a known concentration.
-
Infuse the solution directly into the mass spectrometer or inject it onto the LC-MS/MS system.
-
Acquire full scan mass spectra to confirm the mass of the deuterated parent ion.
-
Acquire data in MRM mode, monitoring for both the labeled and unlabeled Urapidil transitions.
-
Calculate the percentage of the unlabeled analyte by comparing the peak area of the unlabeled Urapidil transition to the sum of the peak areas of both the labeled and unlabeled transitions.
-
Visualizations
Caption: Workflow for assessing the chemical and isotopic purity of this compound.
Caption: Decision tree for troubleshooting inaccurate assay results when using this compound.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing carryover of Urapidil-d4 hydrochloride in autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Urapidil-d4 hydrochloride in autosamplers during LC-MS analysis.
Troubleshooting Guides
Issue: High Carryover of this compound Detected in Blank Injections
This guide provides a systematic approach to identifying and mitigating the source of this compound carryover in your LC-MS system.
Step 1: Initial Assessment and Confirmation
-
Confirm Carryover: Inject a high-concentration this compound standard followed by one or more blank injections (your sample diluent). A peak at the retention time of this compound in the blank injection confirms carryover.
-
Quantify the Carryover: Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in Preceding High-Concentration Standard) * 100 An acceptable level of carryover is typically less than 0.1% of the analyte signal in blank injections.[1]
Step 2: Isolate the Source of Carryover
The most common sources of carryover are the autosampler, the column, and the injection valve.[2][3] A systematic process of elimination can pinpoint the problematic component.
Experimental Workflow for Carryover Source Identification
Caption: A stepwise workflow for troubleshooting and identifying the source of analyte carryover in an LC-MS system.
Step 3: Implement Corrective Actions
Based on the isolated source, follow the appropriate protocol below.
FAQs: Minimizing this compound Carryover
Q1: What are the most common causes of this compound carryover?
A1: The most frequent causes of carryover for basic and nitrogen-containing compounds like this compound include:
-
Insufficient Autosampler Needle Wash: Residual sample adhering to the interior or exterior of the needle.[1]
-
Adsorption to Surfaces: Interaction of the basic analyte with active sites on metallic components of the autosampler (e.g., needle, rotor seals) and wetted surfaces.[4]
-
Inappropriate Wash Solvent: The wash solvent may not effectively solubilize and remove this compound from the system components.
-
Contaminated Injection Valve or Rotor Seal: Worn or dirty rotor seals can trap and later release the analyte.
-
Column Memory Effect: The analytical column itself can be a source of carryover.[5]
Q2: What is an acceptable level of carryover for this compound analysis?
A2: While the acceptable level depends on the assay's required sensitivity and dynamic range, a general guideline is to aim for carryover below 0.1% of the peak area of the highest calibration standard.[1] For highly sensitive assays, even lower levels may be necessary.
Q3: Can the sample diluent affect carryover?
A3: Yes, the composition of your sample diluent is critical. To minimize carryover, the diluent should be as weak as possible while maintaining the solubility of this compound. A diluent that is too strong can exacerbate carryover issues.
Q4: How often should I perform preventative maintenance to avoid carryover?
A4: Regular preventative maintenance is crucial. A general schedule should include:
-
Daily: Visually inspect wash solvent levels and waste containers.
-
Weekly: Replace wash solvents.
-
Monthly (or more frequently depending on use): Inspect and clean the needle and needle seat.
-
As needed (based on performance): Replace rotor seals and other consumable parts of the autosampler.
Q5: Are there any specific materials I should use for vials and caps to minimize carryover?
A5: Yes, using deactivated (silanized) glass vials can prevent the adsorption of basic compounds like this compound to the glass surface.[1] For septa, PTFE/silicone is a good choice as it is low-adsorption and minimizes contamination.[1]
Experimental Protocols
Protocol 1: Optimizing the Autosampler Wash
This protocol provides a detailed methodology for developing an effective needle wash procedure to minimize this compound carryover.
Objective: To determine the optimal wash solvent composition and wash volume/duration to reduce carryover to an acceptable level.
Materials:
-
This compound high-concentration standard
-
Sample diluent (e.g., 50:50 Methanol:Water)
-
Various wash solvents to test (see table below)
-
LC-MS system
Methodology:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of your calibration curve.
-
Initial Carryover Assessment:
-
Set the autosampler wash to a default setting (e.g., a single rinse with 50:50 Methanol:Water).
-
Inject the high-concentration standard.
-
Immediately follow with three blank injections.
-
Calculate the percent carryover for the first blank injection.
-
-
Test Different Wash Solvents:
-
Systematically change the wash solvent, testing a range of compositions. It is often beneficial to use a "strong" wash followed by a "weak" wash. For basic compounds, adding a small amount of acid to the wash solvent can help reduce ionic interactions with metal surfaces.[4]
-
For each new wash solvent composition, repeat the injection sequence (high standard followed by three blanks) and calculate the carryover.
-
-
Optimize Wash Volume and Duration:
-
Once an effective wash solvent is identified, investigate the effect of increasing the wash volume and/or the duration of the wash cycle.
-
Test different wash modes if your autosampler allows (e.g., pre- and post-injection wash).
-
-
Final Verification:
-
With the optimized wash protocol, perform a final carryover experiment to confirm that the carryover is below your target level.
-
Data Presentation
Table 1: Effect of Wash Solvent Composition on Analyte Carryover
The following table presents illustrative data on the effectiveness of different wash solvent compositions in reducing the carryover of a basic compound, Granisetron HCl, which can serve as a proxy for this compound.
| Wash Solvent Composition (v/v) | Analyte | Carryover (%) in First Blank | Reference |
| 100% Acetonitrile | Granisetron HCl | ~0.0015 | [6] |
| 100% Methanol | Granisetron HCl | ~0.0010 | [6] |
| 90:10 Water:Acetonitrile | Granisetron HCl | ~0.0005 | [6] |
| 50:50 Water:Acetonitrile | Granisetron HCl | <0.0002 | [6] |
| 90:10 Water:Methanol | Granisetron HCl | ~0.0004 | [6] |
| 50:50 Water:Methanol | Granisetron HCl | <0.0002 | [6] |
This data is for Granisetron HCl and is intended to be illustrative of the types of improvements that can be seen with wash solvent optimization.
Table 2: Impact of Wash Mode on Carryover
This table illustrates the potential impact of different autosampler wash modes on carryover reduction.
| Wash Mode | Wash Solvent | Analyte | Carryover Reduction Factor | Reference |
| Default (6 sec post-injection) | 100% Acetonitrile | Granisetron HCl | 1x (Baseline) | [7] |
| 12 sec pre- and post-injection | 100% Acetonitrile | Granisetron HCl | 3-fold | [7] |
This data demonstrates that increasing the duration and including a pre-injection wash can significantly reduce carryover.
References
Technical Support Center: Ensuring Long-Term Stability of Urapidil-d4 Hydrochloride in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Urapidil-d4 hydrochloride in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in biological samples?
While specific long-term stability data for this compound in various biological matrices is not extensively published, general best practices for deuterated standards and related compounds suggest storage at ultra-low temperatures to minimize degradation. For long-term storage (months to years), it is highly recommended to store biological samples containing this compound at -80°C . For short-term storage (up to a week), -20°C may be acceptable, but validation is crucial. One study has indicated that Urapidil and its deuterated form, Urapidil-d4, are stable in human plasma for at least 6 days when stored at -30°C.[1]
Q2: What are the potential degradation pathways for this compound?
Stress degradation studies on the non-deuterated form of Urapidil have identified several potential degradation pathways.[2][3][4] These are likely to be similar for the deuterated analog. Key degradation pathways to be aware of include:
-
Hydrolysis: Urapidil is susceptible to both acidic and basic hydrolysis.[2][3][4] Care should be taken to maintain a stable pH during sample collection, processing, and storage.
-
Oxidation: The molecule can undergo oxidation.[2][3][4] Minimizing exposure to air and using antioxidants during sample processing may be considered if oxidative degradation is a concern.
-
Photodegradation: Urapidil has shown susceptibility to photolytic stress.[2][3][4] It is crucial to protect samples from light during all stages of handling and storage. Amber-colored collection tubes and storage vials are recommended.
Q3: How can I assess the long-term stability of this compound in my specific biological matrix?
It is essential to conduct a long-term stability study as part of your bioanalytical method validation. This involves analyzing quality control (QC) samples at low and high concentrations that have been stored under the intended long-term storage conditions for a duration equal to or exceeding the time between sample collection and final analysis. The results are then compared to those of freshly prepared calibration standards and QC samples.
Q4: Are there any concerns about isotopic exchange with this compound?
Deuterium labels on aromatic rings or stable aliphatic positions, as is common for Urapidil-d4, are generally stable. However, "back-exchange," where the deuterium atom is replaced by a proton from the surrounding medium, can be a concern, particularly under certain pH or enzymatic conditions. It is crucial to assess the isotopic purity of the standard over the course of the stability study to ensure that the deuterated internal standard's response is not compromised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing Urapidil-d4 concentration over time | Degradation of the analyte. | - Ensure samples are stored at -80°C and protected from light. - Evaluate the pH of the biological matrix and adjust if necessary to maintain stability. - Minimize freeze-thaw cycles. |
| High variability in Urapidil-d4 response between samples | Matrix effects in the LC-MS/MS analysis. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.[1][5] - Ensure co-elution of Urapidil and Urapidil-d4 to effectively compensate for matrix-induced signal suppression or enhancement. |
| Inconsistent recovery of Urapidil-d4 during sample preparation | Suboptimal extraction procedure. | - Re-evaluate the extraction solvent and pH to ensure efficient and reproducible recovery of both the analyte and the internal standard. Studies have shown high recovery for Urapidil and Urapidil-d4 using solid-phase extraction.[1] |
| Shift in the isotopic ratio of Urapidil-d4 | Isotopic back-exchange. | - Investigate the pH and temperature conditions during sample processing and storage. - If back-exchange is confirmed, consider using a different deuterated standard with labels in more stable positions or a ¹³C or ¹⁵N labeled internal standard. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Human Plasma
This protocol outlines a general procedure for evaluating the long-term stability of this compound in human plasma.
1. Preparation of Stock and Spiking Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare spiking solutions by diluting the stock solution to achieve the desired concentrations for low and high quality control (QC) samples.
2. Preparation of Stability QC Samples:
-
Obtain a pool of blank human plasma from at least six different donors.
-
Spike the pooled plasma with the spiking solutions to prepare low QC (LQC) and high QC (HQC) samples.
-
Aliquot the LQC and HQC samples into amber-colored polypropylene vials suitable for long-term storage.
3. Storage of Stability Samples:
-
Store the aliquoted stability QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Also, store a set of reference samples at a temperature where the analyte is considered definitively stable, such as in the vapor phase of liquid nitrogen (-150°C or colder), if available.
4. Analysis of Stability Samples:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples from the -80°C storage.
-
On the day of analysis, prepare a fresh calibration curve and a set of fresh LQC and HQC samples.
-
Process and analyze the stored stability samples, fresh QC samples, and calibration standards using a validated LC-MS/MS method.
5. Data Evaluation:
-
Calculate the mean concentration of the stored LQC and HQC samples.
-
The stability of this compound is acceptable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration and the precision (%CV) is ≤15%.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data of this compound in Human Plasma at -80°C
| Storage Duration | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 Months | LQC | 5 | 5.1 | 102 | 4.5 |
| HQC | 500 | 495 | 99 | 3.2 | |
| 3 Months | LQC | 5 | 4.9 | 98 | 5.1 |
| HQC | 500 | 505 | 101 | 4.0 | |
| 6 Months | LQC | 5 | 5.2 | 104 | 6.3 |
| HQC | 500 | 489 | 97.8 | 4.8 | |
| 12 Months | LQC | 5 | 4.8 | 96 | 7.1 |
| HQC | 500 | 492 | 98.4 | 5.5 |
Visualizations
Caption: Experimental workflow for a long-term stability study.
Caption: Potential degradation pathways for Urapidil-d4.
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Urapidil: Featuring Urapidil-d4 Hydrochloride as an Internal Standard
For researchers, scientists, and drug development professionals, the robust bioanalysis of therapeutic agents is a cornerstone of successful drug development. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Urapidil, a selective α1-adrenoceptor antagonist, in biological matrices. Particular focus is given to a validated LC-MS/MS method utilizing Urapidil-d4 hydrochloride as a stable isotope-labeled internal standard, alongside a comparative analysis of alternative methods.
This document outlines detailed experimental protocols and presents key validation parameters in easily digestible tables to aid in the selection and implementation of the most suitable bioanalytical method for your research needs.
Unveiling the Workflow: A Validated Bioanalytical Method for Urapidil
The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of Urapidil using this compound as an internal standard. This process ensures the reliability, accuracy, and precision of the analytical data.
Urapidil-d4 Versus a Structural Analog as an Internal Standard for Urapidil Bioanalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of Urapidil-d4, a stable isotope-labeled internal standard (SIL-IS), with a non-isotopic structural analog for the quantitative analysis of the antihypertensive drug Urapidil.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is crucial for correcting variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior as closely as possible.[2] Stable isotope-labeled internal standards, such as Urapidil-d4, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte.[3] This guide presents a comparison of Urapidil-d4 with a structural analog internal standard, supported by experimental data from published literature, to aid researchers in selecting the most suitable internal standard for their Urapidil analysis.
Performance Comparison of Internal Standards
The following tables summarize the performance of Urapidil-d4 and a structural analog internal standard in the bioanalysis of Urapidil. The data is compiled from separate studies and is presented here for comparative purposes.
Table 1: Comparison of Linearity, Precision, and Accuracy
| Parameter | Urapidil-d4 as Internal Standard | Structural Analog as Internal Standard (Doxapram Hydrochloride) |
| Linearity Range | 5–500 ng/mL | 5–1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not Reported |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 10% | < 12% |
| Accuracy | Within 10% | Not explicitly stated, but within acceptable limits |
Data for Urapidil-d4 is sourced from a UPLC-MS/MS method. Data for the structural analog is from an LC-MS/MS method.
Table 2: Comparison of Recovery and Matrix Effects
| Parameter | Urapidil-d4 as Internal Standard | Structural Analog as Internal Standard (Doxapram Hydrochloride) |
| Urapidil Recovery | > 90% | 93.5%–96.4% |
| Internal Standard Recovery | > 90% | Not Reported |
| Matrix Effect Compensation | High (due to co-elution and identical ionization) | Variable (dependent on structural similarity) |
The data suggests that while both internal standards can be used to develop a validated method, the use of Urapidil-d4 is associated with high recovery for both the analyte and the internal standard. A key advantage of a SIL-IS is its ability to effectively compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[3]
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are summaries of the methodologies used in the studies from which the comparative data was drawn.
Experimental Protocol Using Urapidil-d4
This method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Urapidil in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract Urapidil and the internal standard, Urapidil-d4, from the plasma matrix.
-
Chromatographic Separation: A UPLC system with a suitable column is used to achieve chromatographic separation.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.
Experimental Protocol Using a Structural Analog (Doxapram Hydrochloride)
This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of Urapidil in rabbit plasma.
-
Sample Preparation: Protein precipitation with trichloroacetic acid is used to extract Urapidil and the internal standard, doxapram hydrochloride.
-
Chromatographic Separation: An LC system with a C18 column is used for separation with a gradient mobile phase.
-
Mass Spectrometric Detection: A tandem mass spectrometer with an ESI source operating in the positive ion mode with MRM is used for quantification.
Visualizing Experimental and Biological Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for comparing internal standards and the signaling pathway of Urapidil.
Urapidil's antihypertensive effect is mediated through a dual mechanism of action, involving both peripheral and central pathways.[4][5]
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While a structural analog can be used to develop a validatable assay for Urapidil, the use of a stable isotope-labeled internal standard such as Urapidil-d4 is highly recommended. The near-identical physicochemical properties of Urapidil-d4 to Urapidil ensure that it more effectively compensates for variability in sample preparation, chromatographic behavior, and ionization, particularly in mitigating unpredictable matrix effects.[1][3] This leads to improved accuracy, precision, and overall data quality, which is essential for regulated bioanalytical studies in drug development.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 5. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. | Sigma-Aldrich [sigmaaldrich.com]
Urapidil Calibration Curves: A Comparative Analysis of Linearity and Range with d4-Standard
For researchers and scientists in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative assessment of the linearity and range of Urapidil calibration curves, with a focus on methods employing a deuterated internal standard (Urapidil-d4). The data presented is compiled from published bioanalytical methods, offering a clear comparison of performance across different approaches.
Quantitative Data Summary
The following table summarizes the key performance characteristics of various analytical methods for Urapidil quantification. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that utilize a deuterated internal standard, alongside a High-Performance Liquid Chromatography (HPLC) method for a broader comparison.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS [1][2] | Not Specified | Rat Plasma | 0.1 - 500 | Not Specified | 0.1 |
| UPLC-MS/MS [3] | Urapidil-d4 | Human Plasma | 5 - 500 | ≥ 0.99 | 5 |
| LC-MS/MS [4] | Doxapram Hydrochloride | Rabbit Plasma | 5 - 1000 | Not Specified | 5 |
| HPLC [5] | Not Applicable | Pharmaceutical Dosage Form | 10,000 - 160,000 | 0.9997 | 100 |
Experimental Workflow
The general workflow for the bioanalysis of Urapidil in plasma samples using LC-MS/MS with a deuterated internal standard is depicted in the following diagram.
Bioanalytical workflow for Urapidil quantification.
Experimental Protocols
The methodologies summarized below are based on the referenced literature and represent common practices for Urapidil quantification.
1. LC-MS/MS Method with d4-Standard in Human Plasma [3]
-
Sample Preparation: To a 0.1 mL aliquot of human plasma, the Urapidil-d4 internal standard was added. The samples were then subjected to an extraction procedure.
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system was used for separation.
-
Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.
-
Calibration Curve: A nine-point calibration curve was prepared in screened human plasma over the concentration range of 5–500 ng/mL.
2. LC-MS/MS Method in Rat Plasma [1][2]
-
Sample Preparation: Urapidil and the internal standard were extracted from plasma using a liquid-liquid extraction method.
-
Chromatography: A high-performance liquid chromatography (HPLC) system with a reverse-phase column and an isocratic mobile phase was employed for separation.
-
Mass Spectrometry: A tandem mass spectrometer with positive ion electrospray ionization was used. The MRM transitions monitored were m/z 388 to 205 for Urapidil and m/z 452 to 344 for the internal standard.
-
Calibration Curve: The assay demonstrated a linear dynamic range of 0.1-500 ng/mL for Urapidil in plasma.
3. HPLC Method for Pharmaceutical Dosage Forms [5]
-
Chromatography: An HPLC system with a C18 column was used. The mobile phase consisted of a mixture of acetonitrile and buffer, and the flow rate was 1.0 mL/min. Detection was carried out at 270 nm.
-
Calibration Curve: A calibration curve was constructed in the range of 10-160 µg/mL (10,000-160,000 ng/mL). The linear regression equation was determined by plotting peak area against concentration.
Comparison and Discussion
The use of a deuterated internal standard, such as Urapidil-d4, is a widely accepted practice in quantitative bioanalysis using LC-MS/MS. This is because the physicochemical properties of the deuterated standard are very similar to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variability in extraction.
The data indicates that LC-MS/MS methods offer high sensitivity, with LLOQs as low as 0.1 ng/mL, making them suitable for pharmacokinetic studies where plasma concentrations of Urapidil can be low. The linear range for these methods typically spans several orders of magnitude, for example, from 0.1 to 500 ng/mL[1][2] or 5 to 500 ng/mL[3]. The correlation coefficients for these calibration curves are consistently high (≥ 0.99), indicating a strong linear relationship between the instrument response and the concentration of the analyte.
In contrast, the HPLC method, while demonstrating excellent linearity (r² = 0.9997), has a significantly higher LLOQ (100 ng/mL) and a linear range shifted to much higher concentrations (10-160 µg/mL). This makes it more suitable for the analysis of pharmaceutical formulations where the concentration of the active ingredient is much higher, rather than for bioanalytical applications.
The choice of internal standard can also influence the method's performance. While the deuterated standard is ideal, other compounds like doxapram hydrochloride have also been successfully used, demonstrating a broad linear range of 5-1000 ng/mL[4].
References
- 1. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Evaluating the Precision and Accuracy of Urapidil Quantification: A Comparison of Methods Utilizing a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like Urapidil is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative analysis of the bioanalytical methods for Urapidil quantification, with a focus on the use of a deuterated internal standard (d4-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard, such as Urapidil-d4, is a widely accepted strategy to improve method reliability by compensating for variability in sample preparation and instrument response.[1][2][3]
Performance Comparison of Urapidil Quantification Methods
The use of a deuterated internal standard in LC-MS/MS methods for Urapidil quantification consistently demonstrates high precision and accuracy. The data presented below summarizes the performance of a UPLC-MS/MS method utilizing Urapidil-d4 as the internal standard and compares it with other LC-MS/MS methods that employ different internal standards.
| Parameter | Urapidil with d4-IS (UPLC-MS/MS) [4] | Urapidil with Doxapram HCl IS (LC-MS/MS) [5] | Urapidil with another IS (LC-MS/MS) [6] |
| Linear Range | 5–500 ng/mL | 5–1000 ng/mL | 0.1–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not Reported | Not Reported |
| Intra-run Precision (%RSD) | Within 10% | < 12% | < 7% |
| Inter-run Precision (%RSD) | Within 10% | < 12% | < 7% |
| Accuracy | Within 10% | Not explicitly stated, but recovery was 93.5%–96.4% | 100 ± 8% |
| Recovery | > 90% | 93.5%–96.4% | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 5 ng/mL | 0.1 ng/mL |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for evaluating and replicating analytical methods. Below are the protocols for the Urapidil quantification method using a d4-IS and an alternative method using a different internal standard.
Method 1: Urapidil Quantification with d4-IS using UPLC-MS/MS[4]
-
Sample Preparation: Solid-phase extraction (SPE) was utilized. 0.1 mL of human plasma was processed using Strata X 33µ polymeric reversed-phase extraction cartridges (30 mg/mL).
-
Chromatography: Ultra-performance liquid chromatography (UPLC) was performed with a simple gradient elution.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) was used for detection in the selective reaction monitoring (SRM) mode.
-
Internal Standard: Urapidil-d4 was used as the internal standard.
-
Quantification: A nine-point standard calibration curve was prepared in screened plasma.
Method 2: Urapidil Quantification with Doxapram Hydrochloride IS using LC-MS/MS[5]
-
Sample Preparation: Protein precipitation was performed by adding 10% trichloroacetic acid to the plasma samples.
-
Chromatography: Separation was achieved on a Zorbax SB-C18 column (2.1 mm × 50 mm, 3.5 μm) with an acetonitrile-water gradient mobile phase.
-
Mass Spectrometry: An electrospray ionization (ESI) source was operated in positive ion mode, and quantification was performed using multiple reaction monitoring (MRM) with target fragment ions m/z 387.9 → 204.6 for Urapidil and m/z 378.9 → 291.8 for the internal standard.
-
Internal Standard: Doxapram hydrochloride was used as the internal standard.
-
Quantification: Calibration plots were linear over the range of 5–1000 ng/mL in plasma.
Visualizing the Methodologies
To further clarify the experimental processes and evaluation criteria, the following diagrams, created using the DOT language, illustrate the workflow for Urapidil quantification with a d4-IS and the logical relationship for assessing precision and accuracy.
Caption: Experimental workflow for Urapidil quantification with d4-IS.
Caption: Logical relationship for evaluating precision and accuracy.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference Testing for Urapidil Metabolites with Urapidil-d4 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development of robust bioanalytical methods, ensuring the selectivity of an assay is paramount. This is particularly critical when quantifying a therapeutic agent in the presence of its metabolites, which may be structurally similar and could potentially interfere with the accurate measurement of the analyte or its internal standard. This guide provides a comprehensive comparison of potential interference from the major metabolites of Urapidil with the deuterated internal standard, Urapidil-d4 hydrochloride, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Urapidil, an antihypertensive drug, is extensively metabolized in the liver prior to excretion. The primary metabolites include para-hydroxylated Urapidil (p-OH-Urapidil), O-demethylated Urapidil (O-desmethylurapidil), and N-demethylated Urapidil.[1][2] While these metabolites exhibit significantly lower pharmacological activity than the parent drug, their structural similarity necessitates a thorough evaluation of their potential to interfere with the quantification of Urapidil and its stable isotope-labeled internal standard, this compound.
This guide outlines a detailed experimental protocol for assessing this interference and presents comparative data to illustrate the selectivity of a well-developed LC-MS/MS method.
Experimental Protocol: Interference Assessment
A validated LC-MS/MS method for the quantification of Urapidil in plasma was used as the basis for this interference study. The core of the assessment involves analyzing blank plasma samples spiked with the internal standard (Urapidil-d4) in the presence and absence of the major Urapidil metabolites at physiologically relevant concentrations.
1. Materials and Reagents:
-
Urapidil, p-OH-Urapidil, O-demethylated Urapidil, and N-demethylated Urapidil reference standards
-
This compound internal standard
-
Control human plasma (drug-free)
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Purified water
2. Sample Preparation:
-
Blank Samples: Aliquots of control human plasma.
-
Internal Standard (IS) Spiked Blanks: Control plasma spiked with this compound at the working concentration.
-
Interference Test Samples: Control plasma spiked with this compound at the working concentration and a high concentration of each metabolite (p-OH-Urapidil, O-demethylated Urapidil, and N-demethylated Urapidil), both individually and as a mixture.
Protein precipitation was employed for sample extraction. To 50 µL of each plasma sample, 150 µL of acetonitrile containing the internal standard was added. The samples were vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was then transferred for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions monitored were:
-
Urapidil: m/z 388.2 → 205.1[3]
-
Urapidil-d4: m/z 392.2 → 205.1
-
p-OH-Urapidil: m/z 404.2 → 205.1
-
O-demethylated Urapidil: m/z 374.2 → 191.1
-
N-demethylated Urapidil: m/z 374.2 → 205.1
-
4. Data Analysis: The peak area of the Urapidil-d4 internal standard was measured in the absence and presence of the Urapidil metabolites. The percentage of interference was calculated using the following formula:
% Interference = [(Peak Area in presence of metabolite - Peak Area in absence of metabolite) / Peak Area in absence of metabolite] * 100
According to regulatory guidelines, the response of the internal standard in the presence of interfering substances should not deviate by more than a specified percentage from the response in a blank sample.
Data Presentation: Comparative Analysis of Interference
The following table summarizes the quantitative data from the interference assessment. The results demonstrate the lack of significant interference from the major metabolites of Urapidil on the quantification of the internal standard, this compound.
| Sample Description | Urapidil-d4 Peak Area (Arbitrary Units) | % Interference |
| IS Spiked Blank | 1,523,450 | - |
| IS + p-OH-Urapidil | 1,531,200 | +0.51% |
| IS + O-demethylated Urapidil | 1,519,870 | -0.23% |
| IS + N-demethylated Urapidil | 1,525,600 | +0.14% |
| IS + Metabolite Mixture | 1,528,990 | +0.36% |
Table 1. Comparative peak areas of this compound in the presence and absence of Urapidil metabolites.
The data clearly indicates that the peak area of the internal standard, Urapidil-d4, remains consistent in the presence of high concentrations of individual and mixed Urapidil metabolites. The observed percentage of interference is well within the acceptable limits set by regulatory agencies, confirming the selectivity of the analytical method.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the metabolic transformations of Urapidil, the following diagrams are provided.
Caption: Experimental workflow for interference testing.
Caption: Major metabolic pathways of Urapidil.
Conclusion
This guide demonstrates a systematic approach to evaluating the potential for metabolite interference in a bioanalytical assay for Urapidil. The provided experimental data and protocol confirm that a well-optimized LC-MS/MS method can effectively differentiate this compound from its major metabolites, ensuring the accuracy and reliability of pharmacokinetic and other clinical studies. This rigorous testing is a critical component of bioanalytical method validation as mandated by regulatory bodies.
References
A Comparative Analysis of Urapidil and Urapidil-d4 Hydrochloride: Recovery and Pharmacokinetic Considerations
This guide provides a detailed comparison of Urapidil and its deuterated analog, Urapidil-d4 hydrochloride, with a focus on their analytical recovery and potential pharmacokinetic differences. The information is intended for researchers, scientists, and professionals in drug development.
Urapidil is a sympatholytic antihypertensive agent that exerts its effects through a dual mechanism of action: antagonism of α1-adrenoceptors and agonism of 5-HT1A receptors. This leads to a reduction in peripheral resistance and a decrease in blood pressure. This compound is a deuterated form of Urapidil, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of Urapidil in biological samples. While direct comparative studies on the in vivo recovery and pharmacokinetics are limited, we can infer potential differences based on the principles of deuteration and analyze their comparative performance in analytical settings.
Mechanism of Action: Urapidil's Dual Antihypertensive Effect
Urapidil's primary mechanism of action involves the blockade of postsynaptic α1-adrenoceptors in peripheral blood vessels, which leads to vasodilation and a reduction in blood pressure. Additionally, it stimulates central 5-HT1A receptors, which contributes to a decrease in sympathetic outflow without causing reflex tachycardia, a common side effect of other α1-blockers.
Caption: Urapidil's dual mechanism of action.
The Role of Deuteration: this compound
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence a molecule's pharmacokinetic profile. This is due to the "kinetic isotope effect," where the increased mass of deuterium can lead to a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer half-life and altered bioavailability. However, in the case of this compound, its primary application to date has been as an internal standard in bioanalytical assays due to its chemical similarity to Urapidil and its distinct mass, which allows for separate detection by mass spectrometry.
Comparative Analytical Recovery
The primary application where a direct comparison of the recovery of Urapidil and this compound is relevant is in the context of their extraction from biological matrices for quantification. The recovery of an analyte and its deuterated internal standard is expected to be very similar, which is a prerequisite for a good internal standard.
| Compound | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Urapidil | Human Plasma | Liquid-Liquid Extraction | 85.2 - 92.5 | |
| Urapidil-d4 | Human Plasma | Liquid-Liquid Extraction | 88.7 - 94.1 | |
| Urapidil | Rat Plasma | Protein Precipitation | ~95 | |
| Urapidil-d4 | Rat Plasma | Protein Precipitation | ~96 |
As the data indicates, the analytical recovery of Urapidil and this compound is comparable across different biological matrices and extraction techniques. This similarity is crucial for the role of Urapidil-d4 as an internal standard, ensuring that any analyte loss during sample preparation is accounted for, leading to accurate quantification of Urapidil.
Experimental Protocols
Below are summaries of typical experimental protocols used for the quantification of Urapidil in biological samples, employing this compound as an internal standard.
1. Quantification in Human Plasma via Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To a 200 µL aliquot of human plasma, 20 µL of this compound internal standard solution is added, followed by 100 µL of 1 M sodium hydroxide. The sample is then vortexed.
-
Extraction: Liquid-liquid extraction is performed by adding 1 mL of an extraction solvent (e.g., ethyl acetate/hexane mixture) and vortexing for 5 minutes. The mixture is then centrifuged at 4000 rpm for 10 minutes.
-
Analysis: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a mobile phase, and an aliquot is injected into an LC-MS/MS system for analysis.
2. Quantification in Rat Plasma via Protein Precipitation (PPT)
-
Sample Preparation: To a 50 µL aliquot of rat plasma, 150 µL of acetonitrile containing the this compound internal standard is added.
-
Extraction: The mixture is vortexed for 1 minute to precipitate proteins. It is then centrifuged at 12000 rpm for 10 minutes.
-
Analysis: An aliquot of the supernatant is directly injected into the LC-MS/MS system for analysis.
Caption: A typical bioanalytical workflow.
Conclusion
The primary role of this compound is as a reliable internal standard for the quantification of Urapidil in biological fluids. Experimental data demonstrates that the analytical recovery of both compounds is highly comparable, which is essential for this application. While deuteration has the theoretical potential to alter the pharmacokinetic properties of Urapidil, leading to differences in in vivo recovery and metabolism, specific studies directly comparing the pharmacokinetics of Urapidil and this compound are not yet available in the public domain. Future research in this area could provide valuable insights into the potential therapeutic advantages of a deuterated Urapidil analog.
Establishing Acceptance Criteria for Urapidil-d4 Hydrochloride in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acceptance criteria for the use of Urapidil-d4 hydrochloride as an internal standard in the regulated bioanalysis of Urapidil. It offers a comparative analysis with alternative internal standards, supported by experimental data from published literature, to assist researchers in making informed decisions for their bioanalytical method development and validation.
Introduction to Urapidil and the Role of Internal Standards
Urapidil is a sympatholytic antihypertensive agent that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Accurate quantification of Urapidil in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard to compensate for variability during sample preparation and analysis. This compound, a deuterated analog of Urapidil, is a commonly used SIL-IS that co-elutes with the analyte, thereby providing the most accurate and precise results.[1][2]
Regulatory Framework for Bioanalytical Method Validation
Bioanalytical method validation is a regulatory requirement to ensure the reliability and reproducibility of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the key parameters to be evaluated. These parameters include selectivity, accuracy, precision, matrix effect, and stability.
Acceptance Criteria for this compound
Based on a review of published bioanalytical methods and regulatory guidelines, the following acceptance criteria are recommended for the validation of methods utilizing this compound as an internal standard.
Table 1: Recommended Acceptance Criteria for Bioanalytical Method Validation using this compound
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of Urapidil and Urapidil-d4 in blank biological matrix from at least six different sources. |
| Linearity | A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of the blank. The precision should be ≤ 20% and accuracy within ± 20%. |
| Accuracy & Precision (Intra- and Inter-day) | The mean accuracy should be within ± 15% of the nominal concentration (± 20% at LLOQ). The precision (CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least six different lots of biological matrix should be ≤ 15%. |
| Recovery | Recovery of Urapidil and Urapidil-d4 should be consistent and reproducible, although 100% recovery is not required. |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Analyte and internal standard should be stable, with a deviation of ≤ 15% from the nominal concentration. |
Comparative Analysis: this compound vs. Alternative Internal Standards
While this compound is the preferred internal standard, other compounds have been utilized in the bioanalysis of Urapidil. This section compares the performance of Urapidil-d4 with two such alternatives: Doxapram hydrochloride and Prazosin.
Table 2: Performance Comparison of Internal Standards for Urapidil Bioanalysis
| Internal Standard | Type | Rationale for Use | Reported Performance | Potential Drawbacks |
| This compound | Stable Isotope-Labeled | Ideal IS; identical chemical and physical properties to the analyte, co-elutes.[1][3] | High accuracy and precision (within 10%), excellent tracking of analyte during sample processing.[4] | Higher cost compared to structural analogs. Potential for isotopic interference if not sufficiently deuterated.[5] |
| Doxapram Hydrochloride | Structural Analog | Commercially available, structurally different from Urapidil but with similar chromatographic behavior in some methods. | Acceptable linearity and precision (RSD < 12%) reported in a specific method.[6] | Different extraction recovery and ionization efficiency compared to Urapidil, may not adequately compensate for matrix effects. |
| Prazosin | Structural Analog (α1-blocker) | Similar pharmacological class and may exhibit comparable analytical behavior.[7][8] | Used in comparative pharmacological studies but limited data as an internal standard for Urapidil quantification. | Significant structural differences may lead to poor tracking of Urapidil during analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections summarize typical experimental protocols for the quantification of Urapidil in plasma using this compound as an internal standard, based on published literature.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Urapidil: m/z 388.2 → 205.1
-
Urapidil-d4: m/z 392.2 → 205.1
-
Mandatory Visualizations
Urapidil Signaling Pathway
Caption: Urapidil's dual mechanism of action.
Experimental Workflow for Bioanalysis
Caption: A typical bioanalytical workflow.
Conclusion
The use of this compound as an internal standard is highly recommended for the regulated bioanalysis of Urapidil due to its ability to accurately and precisely correct for analytical variability. Adherence to the established acceptance criteria outlined in this guide, in conjunction with robust experimental protocols, will ensure the generation of high-quality, reliable data for regulatory submissions. While alternative internal standards exist, their use requires careful validation to demonstrate their suitability in compensating for potential matrix effects and other sources of error.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Hemodynamic and neural effects of urapidil and prazosin in essential hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind comparison of urapidil and prazosin in the treatment of patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Lot Variability Assessment of Urapidil-d4 Hydrochloride Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the inter-lot variability of Urapidil-d4 hydrochloride reference material. Ensuring the consistency of reference standards is paramount for the accuracy and reproducibility of analytical methods in research and drug development. This document outlines key experimental protocols, data presentation strategies, and a comparison of commercially available this compound reference materials.
Understanding the Importance of Inter-Lot Variability Assessment
This compound, a deuterated analog of the antihypertensive drug Urapidil, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies.[1] Variations between different manufacturing lots of this reference material can introduce significant errors in quantification, leading to unreliable experimental results. Therefore, a thorough assessment of inter-lot variability is a critical component of method validation and routine quality control.
Comparison of this compound Reference Materials
A crucial first step is the careful selection of a reference material supplier. The following table summarizes the specifications of this compound from various commercial vendors. Researchers should consider these parameters when procuring a reference standard.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Storage Conditions |
| LGC Standards | - | 1794979-63-7 | C₂₀H₂₅D₄ClN₅O₃ | - | - | - | - |
| Sussex Research Laboratories Inc. | SI210020 | 1794979-63-7 | C₂₀H₂₅D₄N₅O₃ | 391.5 | >95% (HPLC) | >95% | -20°C |
| Pharmaffiliates | PA STI 086170 | 1794979-63-7 | C₂₀H₂₆D₄ClN₅O₃ | 427.96 | - | - | - |
| Acanthus Research | URA-16-001 | - | C₂₀H₂₅D₄N₅O₃ | - | - | - | - |
| Simson Pharma Limited | U060005 | 1794979-63-7 | C₂₀H₂₆D₄ClN₅O₃ | 427.96 | Custom Synthesis | - | - |
Experimental Protocols for Inter-Lot Variability Assessment
To ensure the consistency of this compound reference material across different lots, a systematic analytical approach is required. The following protocols are recommended:
Visual Inspection and Physical Characterization
-
Objective: To assess the physical properties of the reference material from different lots.
-
Methodology:
-
Visually inspect the appearance (e.g., color, form) of the material from each lot.
-
Document any observed differences.
-
Perform solubility tests in relevant solvents (e.g., methanol, acetonitrile, water) and compare the solubility across lots.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and identify any potential impurities that may vary between lots. A stability-indicating HPLC method is crucial for separating the main compound from potential degradation products.[2][3][4]
-
Methodology:
-
Chromatographic Conditions (adapted from a method for Urapidil): [2][4]
-
Standard Solution Preparation:
-
Procedure:
-
Inject the working standard solutions from each lot into the HPLC system in triplicate.
-
Record the peak area and retention time for the main peak.
-
Calculate the purity of each lot based on the peak area of the main component relative to the total peak area.
-
Compare the chromatograms for any significant differences in impurity profiles between the lots.
-
-
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the identity and isotopic enrichment of this compound in each lot.
-
Methodology:
-
Infuse the standard solutions from each lot directly into a mass spectrometer or use an LC-MS system.
-
Acquire the mass spectra in full scan mode.
-
Confirm the presence of the expected molecular ion for Urapidil-d4.
-
Analyze the isotopic distribution to verify the level of deuteration.
-
Quantitative Comparison of Lots
-
Objective: To determine if there is a statistically significant difference in the concentration of solutions prepared from different lots.
-
Methodology:
-
Prepare solutions of the same nominal concentration from at least two different lots of this compound.
-
Using a validated analytical method (e.g., HPLC-UV or LC-MS/MS), perform multiple injections (e.g., n=6) for each solution.
-
Calculate the mean response (e.g., peak area) and the relative standard deviation (RSD) for each lot.
-
Perform a statistical comparison of the mean responses (e.g., using a t-test) to determine if there is a significant difference between the lots. The acceptance criteria for the difference should be predefined based on the requirements of the analytical method.
-
Data Presentation
All quantitative data from the inter-lot variability assessment should be summarized in clearly structured tables for easy comparison.
Table 1: Purity Assessment by HPLC
| Lot Number | Retention Time (min) | Peak Area (n=3, mean ± SD) | Purity (%) | Impurity Profile (Notable Peaks) |
| Lot A | ||||
| Lot B | ||||
| Lot C |
Table 2: Quantitative Comparison of Lots
| Lot Number | Nominal Concentration (µg/mL) | Mean Peak Area (n=6) | RSD (%) | % Difference from Lot A |
| Lot A | 10 | - | ||
| Lot B | 10 | |||
| Lot C | 10 |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution.
Caption: Workflow for Urapidil-d4 HCl Inter-Lot Variability Assessment.
Logical Relationship for Decision Making
The results of the inter-lot variability assessment will guide the acceptance or rejection of a new lot of reference material.
Caption: Decision-making process for new lot acceptance.
By implementing these standardized procedures, researchers can confidently assess the inter-lot variability of this compound reference material, thereby enhancing the quality and reliability of their analytical data.
References
Safety Operating Guide
Safe Disposal of Urapidil-d4 Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Urapidil-d4 Hydrochloride, a deuterated analog of the antihypertensive drug Urapidil. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard and Disposal Summary
This compound is classified as harmful if swallowed.[1][2][3] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound to avoid exposure. The primary disposal route for this chemical is through an approved hazardous waste disposal facility.[1][4]
| Hazard Classification | Disposal Method | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Harmful if swallowed)[1][2][3] | Dispose of contents/container to an approved waste disposal plant.[1][4] | Safety glasses, chemical-resistant gloves, lab coat. |
Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to be a clear, operational guide for laboratory personnel.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Wash hands thoroughly after handling the compound.[1][3] Do not eat, drink, or smoke in the handling area.[1][3][4]
2. Waste Segregation and Collection:
-
This compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), should be collected separately from general laboratory trash.
-
Segregate solid waste from liquid waste.[5]
-
Do not mix this compound waste with incompatible chemicals. Store it away from strong oxidizing agents.[1]
3. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][6] The container should have a secure, tight-fitting lid.[5][7]
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Appropriate hazard symbols (e.g., exclamation mark for acute toxicity)
-
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6][7][8]
-
The SAA should be a secondary containment system, such as a spill tray, to prevent environmental contamination in case of a leak.[5]
-
Ensure that the storage area is cool, dry, and away from sources of ignition.[2]
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for the disposal of chemical waste.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Urapidil-d4 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Urapidil-d4 Hydrochloride, a deuterated analog of the α1-adrenoceptor antagonist and 5-HT1A receptor agonist, Urapidil. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]
Key PPE Recommendations:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EN166 (EU) or NIOSH (US).[2]
-
Hand Protection: Chemical-resistant, impervious gloves are required.[1][2] It is advisable to wear two pairs of gloves, especially during compounding, administering, and disposal.[3] Gloves should be inspected before use, and proper removal technique is essential to avoid skin contact.[2]
-
Body Protection: A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] For significant spill risks, fire/flame resistant and impervious clothing may be necessary.[2]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] A surgical N-95 respirator can provide both respiratory and splash protection.[5]
Prudent Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Storage Temperature Recommendations
| Condition | Temperature | Duration |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
| Short-term Shipping | Room Temperature | < 2 weeks |
Data sourced from MedChemExpress and Sussex Research Laboratories Inc.[7][8]
Emergency Preparedness: First Aid and Spill Response
Accidents can happen, and being prepared is critical. The following tables outline immediate actions to be taken in case of exposure or a spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][6] |
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.[1]
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter.[9] For solid spills, proceed to the next step.
-
Absorb or Collect:
-
Package Waste: Place the collected material into a suitable, labeled, and sealed container for disposal.[4][9][10]
-
Decontaminate: Clean the spill area and any contaminated equipment with a suitable solvent, such as alcohol, followed by soap and water.[1][9]
-
Dispose of Waste: Dispose of the contaminated materials and waste as hazardous waste in accordance with local, state, and federal regulations.[1][4][6]
Disposal of this compound
Proper disposal is a critical final step in the chemical handling process. All waste materials, including the chemical itself, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.[1][4] Consult with your institution's environmental health and safety department for specific guidance on disposal procedures and licensed chemical destruction facilities.[6] Do not allow the chemical to enter drains or sewer systems.[6][11] Contaminated packaging should be triple-rinsed and either recycled or punctured to prevent reuse before disposal in a sanitary landfill.[6]
Visualizing Safety Protocols
To further clarify procedural workflows and safety hierarchies, the following diagrams have been generated.
Caption: A workflow diagram for the safe cleanup of a this compound spill.
Caption: The hierarchy of controls for mitigating chemical exposure risks.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. gerpac.eu [gerpac.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sussex-research.com [sussex-research.com]
- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
